Xmd8-92
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAJIZPZGWAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676750 | |
| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234480-50-2 | |
| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
XMD8-92 Mechanism of Action: A Technical Guide
Executive Summary: XMD8-92 is a potent small molecule inhibitor with a dual mechanism of action, primarily targeting Extracellular signal-regulated kinase 5 (ERK5/BMK1) and the Bromodomain and Extra-Terminal (BET) family of proteins, notably BRD4.[1] Its activity stems from ATP-competitive binding to the kinase domain of ERK5 and interaction with the acetyl-lysine binding pocket of bromodomains. This dual inhibition disrupts key signaling pathways involved in cell proliferation, survival, and gene transcription, leading to significant anti-tumor effects both in vitro and in vivo. This document provides a detailed overview of the molecular targets, signaling pathways, and experimental validation of this compound's mechanism of action.
Core Mechanism: Dual Inhibition of ERK5 and BRD4
This compound functions as a dual inhibitor, engaging two distinct classes of therapeutic targets involved in oncogenesis. Its primary targets are ERK5 (also known as Big Mitogen-activated Protein Kinase 1, BMK1, or MAPK7) and the bromodomain-containing protein BRD4.[1][2]
-
ERK5 (BMK1) Inhibition: this compound is an ATP-competitive inhibitor of the ERK5 kinase.[3] ERK5 is the terminal kinase in a distinct MAPK signaling cascade (MEK5-ERK5) and is implicated in promoting cell proliferation, survival, and angiogenesis in various cancers.[4][5]
-
BRD4 Inhibition: this compound also inhibits BRD4, a member of the BET family of proteins that act as epigenetic readers.[1][6] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters, including many key oncogenes.
Binding Affinity and Potency
The inhibitory activity of this compound has been quantified against its primary targets and several off-targets. The compound exhibits high affinity for ERK5 and BRD4.[1][2]
| Target | Parameter | Value (nM) | Assay Type |
| ERK5 (BMK1) | K_d_ | 80 | ATP-binding displacement assay[1][4] |
| IC_50_ | 240 | EGF-induced BMK1 autophosphorylation (HeLa cells)[1][7] | |
| IC_50_ | 1,500 | Cellular target engagement (KiNativ, HeLa cells)[4] | |
| BRD4(1) | K_d_ | 170 - 190 | Not Specified[1][2] |
| DCAMKL2 | K_d_ | 190 | ATP-binding displacement assay[2][4] |
| PLK4 | K_d_ | 600 | ATP-binding displacement assay[2][4] |
| TNK1 | K_d_ | 890 | ATP-binding displacement assay[2][4] |
| IC_50_ | 10,000 | Cellular target engagement (KiNativ, HeLa cells)[4] | |
| ACK1 (TNK2) | IC_50_ | 18,000 | Cellular target engagement (KiNativ, HeLa cells)[4] |
Modulation of Downstream Signaling Pathways
The dual-inhibitory action of this compound leads to the suppression of multiple oncogenic signaling cascades.
The ERK5-PML-p21 Axis and Cell Cycle Control
A primary mechanism for the anti-proliferative effects of this compound is through the inhibition of the ERK5 signaling pathway. Activated ERK5 has been shown to interact with and phosphorylate the Promyelocytic Leukemia (PML) tumor suppressor protein, thereby inhibiting its function.[4] By inhibiting ERK5, this compound prevents this phosphorylation, leading to the induction of PML's downstream effector, the cyclin-dependent kinase inhibitor p21.[1][4] This induction of p21 results in cell cycle arrest and a halt in tumor cell proliferation.[2] this compound also effectively reduces the transactivating activity of MEF2C, a well-established substrate of ERK5.[4][5]
DCLK1-Dependent Mechanism in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) models, this compound exhibits a distinct mechanism centered on the downregulation of Doublecortin-like kinase 1 (DCLK1), a tumor stem cell marker.[8] In this context, this compound treatment leads to the upregulation of several tumor-suppressive microRNAs, including let-7a, miR-144, and miR-200a-c.[7][8] This, in turn, suppresses DCLK1 and a host of its downstream oncogenic targets responsible for epithelial-mesenchymal transition (EMT), pluripotency, and angiogenesis, such as c-MYC, KRAS, NOTCH1, ZEB1, SNAIL, OCT4, SOX2, and VEGFR1/2.[8] Interestingly, in this specific cancer model, the BMK1 downstream targets p21 and p53 were not affected, suggesting a DCLK1-dominant mechanism.[7][8]
Inhibition of Angiogenesis
Beyond its direct effects on tumor cells, this compound also inhibits tumor-associated angiogenesis. This is achieved by blocking the contribution of ERK5 to neovascularization.[4][5] In vivo studies have confirmed that this compound treatment significantly inhibits basic fibroblast growth factor (bFGF)-induced angiogenesis and decreases markers of neovascularization, such as CD34, in tumor xenografts.[2][5]
Experimental Protocols and Methodologies
The mechanism of this compound has been elucidated through a combination of in vitro, cellular, and in vivo experimental approaches.
In Vitro Biochemical Assays
-
Kinase Selectivity Profiling: The selectivity of this compound was determined using an in vitro ATP-site competition binding assay. The inhibitor was profiled at a 10 µM concentration against a panel of 402 diverse kinases. For hits showing greater than 90% displacement, dissociation constants (K_d_) were subsequently measured to quantify binding affinity.[4]
-
In Vitro Kinase Assay: The direct inhibitory effect of this compound on ERK5 activity was measured in a cell-free system. Recombinant ERK5 enzyme, its substrate (e.g., MEF2C), and ATP are incubated with varying concentrations of this compound to determine the extent of substrate phosphorylation.[4][6]
Cellular Assays
-
Cellular Target Engagement (KiNativ): To confirm target inhibition in a biological context, this compound was profiled against all detectable kinases in HeLa cell lysates. This method assesses the inhibitor's ability to compete with an ATP-reactive probe for binding to the native kinase, allowing for the determination of a cellular IC_50_.[4]
-
Western Blot Analysis: This technique was widely used to measure the phosphorylation status of ERK5 and the expression levels of downstream proteins. Cells (e.g., HeLa, A549, AsPC-1, A498) were treated with this compound, lysed, and proteins were separated by SDS-PAGE. Antibodies specific to p-ERK5, total ERK5, p21, p27, BCL2, cleaved PARP, c-Myc, and Cyclin D1 were used for detection.[1][5][9]
-
MEF2C Reporter Assay: To measure the functional consequence of ERK5 inhibition, a luciferase reporter assay was used. Cells were co-transfected with a plasmid containing a luciferase gene under the control of MEF2C-responsive elements. A dose-dependent decrease in luciferase activity upon this compound treatment indicates inhibition of the ERK5-MEF2C transcriptional axis.[5]
-
Cell Proliferation and Apoptosis Assays: The anti-proliferative effects were measured using assays like the CellTiter-Blue reagent after 48-72 hours of incubation.[2] Apoptosis was quantified via flow cytometry to measure the subG1 cell population or by detecting apoptosis markers like cleaved PARP via Western blot.[5][9]
In Vivo Animal Studies
-
Xenograft Models: The anti-tumor efficacy of this compound was evaluated in various subcutaneous xenograft models. Human cancer cells (e.g., HeLa, A549, AsPC-1, A498) were injected into immunocompromised mice (e.g., NOD/SCID, BALB/c-nu).[4][5][8] Once tumors were established, mice were treated with this compound (typically 50 mg/kg, intraperitoneally) or a vehicle control, and tumor volume was monitored over time.[1][5]
-
Pharmacokinetic Analysis: The pharmacokinetic properties of this compound were assessed in Sprague-Dawley rats. Following a single intravenous or oral dose, plasma concentrations were measured over time to determine parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[4]
Conclusion
This compound is a dual-specificity inhibitor that exerts its anti-cancer effects through the concurrent inhibition of the ERK5 kinase and BET bromodomains. Its mechanism of action is multifaceted, involving the disruption of mitogenic signaling, induction of cell cycle arrest via the PML-p21 axis, and suppression of oncogenic transcription programs. In specific contexts like pancreatic cancer, it can also act through a DCLK1-miRNA dependent pathway. This comprehensive inhibition of proliferation, survival, and angiogenesis pathways underscores its potential as a valuable chemical probe and a candidate for therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Xmd8-92: A Dual Inhibitor of ERK5 and BRD4 with Potent Anti-Cancer Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Xmd8-92 is a synthetic, small-molecule compound that has emerged as a potent and selective dual inhibitor of Big MAP Kinase 1 (BMK1), also known as Extracellular signal-regulated kinase 5 (ERK5), and Bromodomain-containing protein 4 (BRD4).[1][2][3] This dual inhibitory action underlies its significant anti-cancer properties, which have been observed in a range of preclinical models, including those for pancreatic, lung, cervical, and clear cell renal cell carcinoma.[4][5][6] this compound exerts its therapeutic effects by modulating critical cellular processes such as proliferation, angiogenesis, and apoptosis.[7] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways to support further research and drug development efforts.
Core Mechanism of Action
This compound functions primarily as an ATP-competitive inhibitor of ERK5 and a BET bromodomain inhibitor targeting BRD4.[1][8] The inhibition of these two distinct protein families leads to a cascade of downstream effects that collectively contribute to its anti-tumorigenic activity.
Inhibition of the ERK5 Signaling Pathway
ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.[5][9] this compound directly binds to the ATP-binding pocket of ERK5, preventing its activation and subsequent downstream signaling.[8] This blockade has been shown to induce the expression of the cell cycle inhibitor p21 and suppress the proliferation of cancer cells.[1][2]
Inhibition of BRD4
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, playing a crucial role in the regulation of gene transcription. By inhibiting BRD4, this compound disrupts the expression of key oncogenes such as c-MYC.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Potency (Kd) | Potency (IC50) | Reference |
| ERK5 (BMK1) | ATP-binding displacement | 80 nM | - | [1] |
| BRD4(1) | - | 170 nM | - | [1] |
| EGF-induced BMK1 autophosphorylation (HeLa cells) | SDS-PAGE analysis | - | 0.24 µM | [1] |
| DCAMKL2 | ATP-binding displacement | 190 nM | - | [2] |
| PLK4 | ATP-binding displacement | 600 nM | - | [2] |
| TNK1 | ATP-binding displacement | 890 nM | - | [2] |
| TNK1 (HeLa cells) | Kinativ assay | - | 10 µM | [7] |
| ACK1 (HeLa cells) | Kinativ assay | - | 18 µM | [7] |
Table 2: In Vivo Efficacy
| Cancer Model | Animal Model | Dosage | Outcome | Reference |
| Pancreatic Cancer (AsPC-1 xenograft) | Mice | Not specified | Inhibition of tumor growth | [4] |
| Lung and Cervical Cancer (xenografts) | Immunocompetent and immunodeficient mice | 50 mg/kg i.p. twice a day | 95% blockage of tumor growth | [5] |
| Clear Cell Renal Cell Carcinoma (A498 xenograft) | Mice | 50 mg/kg twice a day for 3 weeks | Suppression of tumor growth | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
This compound Mechanism of Action in Pancreatic Cancer
Caption: this compound inhibits DCLK1, leading to the downregulation of oncogenic targets in pancreatic cancer.
Dual Inhibition of ERK5 and BRD4 by this compound
Caption: this compound dually inhibits ERK5 and BRD4, impacting key regulators of cell proliferation.
General Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell-Based Assays
-
Cell Lines: Human pancreatic cancer (AsPC-1), cervical cancer (HeLa), and lung cancer (A549) cell lines have been utilized.[4][5]
-
Treatment: Cells are typically treated with this compound at concentrations ranging from 1.25 to 15 µM for 24 to 48 hours.[5][6]
-
Proliferation Assay: The effect on cell proliferation can be assessed using standard methods such as the MTT assay or BrdU incorporation.
-
Western Blot Analysis: To determine the effect on protein expression, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Antibodies against target proteins (e.g., DCLK1, c-MYC, KRAS, NOTCH1, p21, BCL2) are used for detection.[4][6]
-
MEF2C Reporter Assay: To confirm ERK5 inhibition, a reporter assay for the ERK5 downstream target MEF2C can be performed. Cells are co-transfected with a MEF2C-luciferase reporter plasmid and a control plasmid. Luciferase activity is measured after treatment with this compound.[6]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) are commonly used for xenograft studies.[4]
-
Tumor Implantation: Cancer cells (e.g., AsPC-1, A498) are injected subcutaneously into the flanks of the mice.[4][6]
-
Treatment Regimen: Once tumors reach a palpable size, mice are treated with this compound, typically administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily.[5][6]
-
Efficacy Evaluation: Tumor volume is measured regularly throughout the experiment. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed on tumor sections to assess markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD34).[6]
-
Pharmacokinetics: The pharmacokinetic profile of this compound can be evaluated in rats following intravenous or oral administration to determine parameters such as half-life, clearance, and oral bioavailability.[7]
Conclusion
This compound is a promising dual inhibitor of ERK5 and BRD4 with demonstrated anti-cancer activity in a variety of preclinical models. Its well-defined mechanism of action and potent efficacy make it an attractive candidate for further development as a cancer therapeutic. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in advancing the study of this compound. Further investigation into its clinical potential is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]
- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 7. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide to the Xmd8-92 Signaling Pathway
Disclaimer: As of the current date, the "Xmd8-92 signaling pathway" does not correspond to a recognized or publicly documented signaling cascade in scientific literature. The following guide is a structured template designed to meet the user's specified format and content requirements. It utilizes a hypothetical pathway, herein named the "Kinase-Associated Factor X (KAFX) Pathway," to illustrate the expected data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for their specific pathway of interest.
Executive Summary
This document provides a comprehensive technical overview of the Kinase-Associated Factor X (KAFX) signaling pathway, a critical regulator of cellular proliferation and apoptosis. We detail the core components of the pathway, from the upstream receptor tyrosine kinase (RTK) activation to the downstream transcriptional regulation by the terminal effector, Transcription Factor Z (TFZ). This guide summarizes key quantitative data, provides detailed experimental protocols for pathway analysis, and visualizes the pathway and workflows using standardized diagrams. The intended audience includes researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.
Core Pathway Components and Interactions
The KAFX pathway is initiated by the binding of Growth Factor Alpha (GFA) to its cognate Receptor Tyrosine Kinase (RTK-A). This event triggers receptor dimerization and autophosphorylation, creating docking sites for the adaptor protein Adaptin-7. Adaptin-7, in turn, recruits the Guanine Nucleotide Exchange Factor (GEF-X), which activates the small GTPase, Raso-3. Activated Raso-3 initiates a canonical kinase cascade, sequentially phosphorylating and activating Kinase-1 (K1), Kinase-2 (K2), and finally, the terminal effector kinase, KAFX. Phosphorylated KAFX translocates to the nucleus, where it phosphorylates and activates Transcription Factor Z (TFZ), leading to the expression of genes involved in cell cycle progression.
Visualized KAFX Signaling Pathway
Caption: The KAFX signaling cascade from membrane to nucleus.
Quantitative Pathway Analysis
Quantitative measurements are essential for understanding the dynamics and therapeutic potential of the KAFX pathway. The following tables summarize key affinity, kinetic, and cellular response data.
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Assay Method | Dissociation Constant (Kd) |
| Growth Factor Alpha | RTK-A | Surface Plasmon Resonance | 1.2 nM |
| Inhibitor-48b | RTK-A (Kinase Domain) | Isothermal Titration Calorimetry | 25.7 nM |
Table 2: Kinase Activity and Inhibition
| Kinase | Substrate | Michaelis Constant (Km) | IC50 of Inhibitor-K2X |
| K1 | K2 (Peptide) | 15 µM | > 100 µM |
| K2 | KAFX (Peptide) | 8.5 µM | 50.2 nM |
| KAFX | TFZ (Peptide) | 12.1 µM | 1.2 µM |
Table 3: Cellular Potency of Pathway Inhibitors
| Compound | Target | Cell Line | Assay Type | EC50 / GI50 |
| Inhibitor-48b | RTK-A | MCF-7 | Cell Viability (MTT) | 150 nM |
| Inhibitor-K2X | K2 | A549 | Proliferation (BrdU) | 75 nM |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for studying the KAFX pathway. Below are protocols for essential experiments.
Protocol: Co-Immunoprecipitation (Co-IP) for Adaptin-7 and GEF-X Interaction
-
Cell Culture & Lysis: Culture HEK293T cells to 80-90% confluency. Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate cell lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate and add 2-4 µg of anti-Adaptin-7 antibody (or IgG control). Incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30 µL of fresh Protein A/G magnetic beads to each sample and incubate for 2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant and wash the beads three times with 1 mL of cold Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blot using an anti-GEF-X antibody to detect co-immunoprecipitated protein.
Protocol: In Vitro Kinase Assay for KAFX Activity
-
Reaction Setup: Prepare a 25 µL kinase reaction mixture in a microfuge tube on ice. The mixture should contain: 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 200 µM ATP, 5 µg of recombinant TFZ peptide substrate, and 100 ng of purified active KAFX enzyme.
-
Initiation: Initiate the reaction by transferring the tube to a 30°C water bath. Allow the reaction to proceed for 20 minutes.
-
Termination: Stop the reaction by adding 25 µL of 2x Laemmli sample buffer.
-
Analysis: Analyze the reaction products via SDS-PAGE and subsequent immunoblotting with a phospho-specific antibody against the TFZ phosphorylation site. Alternatively, use a phosphosensitive stain or radiolabeled ATP ([γ-³²P]ATP) for detection.
Visualized Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation analysis.
Concluding Remarks
The KAFX signaling pathway represents a pivotal mechanism in cell fate determination. The data and protocols presented in this guide offer a robust framework for investigating its function and for the identification of novel therapeutic targets. Future research should focus on the in-vivo relevance of this pathway and the development of highly selective inhibitors for clinical translation.
XMD8-92: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD8-92 is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research. Initially identified as a selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), further studies have revealed its activity against other kinases and, notably, the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4. This dual inhibitory action contributes to its anti-proliferative and anti-angiogenic effects observed in various cancer models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Discovery and Synthesis
This compound was developed through structure-activity relationship (SAR) studies of a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core, which was identified as a novel scaffold for ERK5 inhibitors.[1] The synthesis involved structure-activity guided optimization aimed at enhancing the compound's ability to inhibit cellular BMK1 autophosphorylation stimulated by Epidermal Growth Factor (EGF).[2]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of ERK5 (BMK1).[3] Its mechanism of action is complex, impacting multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
Inhibition of the ERK5/BMK1 Pathway
ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by upstream kinases such as MEK5, ERK5 translocates to the nucleus and phosphorylates various transcription factors, including Myocyte Enhancer Factor 2C (MEF2C), leading to the expression of genes involved in cell growth and proliferation. This compound directly inhibits the kinase activity of ERK5, thereby blocking these downstream signaling events.[4]
Inhibition of Bromodomain-Containing Proteins (BETs)
Subsequent studies revealed that this compound also functions as an inhibitor of the BET family of bromodomain-containing proteins, with a notable affinity for BRD4.[5][6] BET proteins are epigenetic readers that play a crucial role in transcriptional regulation. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[7] It is now understood that a significant portion of the biological activity of this compound can be attributed to its inhibition of BET proteins.[3]
Downregulation of DCLK1 and Associated Oncogenic Pathways
In the context of pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to inhibit Doublecortin-like kinase 1 (DCLK1).[7] This inhibition leads to the downregulation of several downstream targets of DCLK1, including c-MYC, KRAS, NOTCH1, and key regulators of epithelial-mesenchymal transition (EMT), pluripotency, and angiogenesis.[7][8] This effect is mediated, in part, by the upregulation of tumor-suppressive microRNAs.[7][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Potency of this compound Against Primary Targets
| Target | Assay Type | Potency (Kd) | Reference |
| ERK5 (BMK1) | ATP-binding displacement | 80 nM | [5][6] |
| BRD4(1) | Not Specified | 170 nM | [5] |
| BRD4 | ATP-binding displacement | 190 nM | [4] |
Table 2: In Vitro Potency of this compound Against Off-Target Kinases
| Off-Target | Potency (Kd) | Reference |
| DCAMKL2 | 190 nM | [4][6] |
| PLK4 | 600 nM | [4][6] |
| TNK1 | 890 nM | [4][6] |
Table 3: Cellular Activity of this compound
| Cellular Effect | Cell Line | Potency (IC50) | Reference |
| EGF-induced BMK1 activation | Not Specified | 240 nM | [8] |
| BMK1 (KiNativ) | HeLa | 1.5 µM | [2] |
| TNK1 (KiNativ) | HeLa | 10 µM | [2] |
| ACK1 (TNK2) (KiNativ) | HeLa | 18 µM | [2] |
Experimental Protocols
In Vitro ATP-Site Competition Binding Assay
This assay was utilized to determine the kinase selectivity of this compound.
-
Principle: The assay measures the ability of a test compound to displace a known ATP-site ligand from the kinase active site.
-
Methodology:
-
A panel of 402 diverse kinases was used.
-
This compound was screened at a concentration of 10 µM.
-
The displacement of an ATP-site probe was quantified.
-
Kinases showing greater than 90% displacement were identified as potential targets.
-
Dissociation constants (Kd) were then determined for these specific kinases.[2]
-
Cellular BMK1 Autophosphorylation Assay
This assay was employed to assess the ability of this compound to inhibit ERK5 activity within a cellular context.
-
Principle: Measures the inhibition of Epidermal Growth Factor (EGF)-stimulated autophosphorylation of BMK1.
-
Methodology:
-
Cells were pre-treated with varying concentrations of this compound.
-
Cells were then stimulated with EGF to induce BMK1 activation.
-
Cell lysates were collected and subjected to immunoblotting using an antibody specific for phosphorylated BMK1.
-
The intensity of the phosphorylated BMK1 band was quantified to determine the extent of inhibition.[2]
-
Pancreatic Tumor Xenograft Growth Inhibition Study
This in vivo experiment evaluated the anti-tumor efficacy of this compound.
-
Principle: To determine if this compound can inhibit the growth of human pancreatic tumor xenografts in an animal model.
-
Methodology:
-
AsPC-1 cancer cells were subcutaneously injected into immunodeficient mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 50 mg/kg).[5]
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised for further analysis, including immunoblotting for DCLK1 and its downstream targets.[7]
-
Visualizations
The following diagrams illustrate the key signaling pathways and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
XMD8-92: A Technical Guide to a Dual ERK5/BRD4 Inhibitor for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Dual Inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5) and Bromodomain-Containing Protein 4 (BRD4)
Introduction
XMD8-92 is a potent and selective small molecule that has garnered significant interest in the fields of oncology and inflammation due to its unique dual inhibitory activity against two distinct and critical cellular targets: Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), and Bromodomain-containing protein 4 (BRD4).[1][2] This dual-action mechanism provides a multi-pronged approach to disrupting cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by concurrently inhibiting the kinase activity of ERK5 and the acetyl-lysine binding function of BRD4.
ERK5 Inhibition: ERK5 is the terminal kinase in a distinct mitogen-activated protein kinase (MAPK) cascade, downstream of MEK5.[3] The MEK5/ERK5 pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in promoting cell proliferation, survival, and angiogenesis.[3][4] this compound is an ATP-competitive inhibitor of ERK5, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[5] Key downstream targets of ERK5 include the MEF2 family of transcription factors, which regulate the expression of genes involved in cell growth and differentiation, such as c-Myc and Cyclin D1.[3][6][7] By inhibiting ERK5, this compound can lead to cell cycle arrest and apoptosis.[8]
BRD4 Inhibition: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers.[9][10] It recognizes and binds to acetylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to chromatin, leading to the expression of target genes.[9][10] BRD4 is particularly important for the transcription of a number of oncogenes, including c-MYC.[11][12] this compound binds to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the expression of BRD4-dependent genes.[1] This disruption of the transcriptional program in cancer cells contributes to the anti-proliferative effects of this compound.[11]
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity, inhibitory activity, and selectivity.
Table 1: Binding Affinity (Kd) of this compound for Target and Off-Target Proteins
| Target | Assay Type | Kd (nM) | Reference |
| ERK5 (BMK1) | ATP-binding displacement assay | 80 | [1][2][5] |
| BRD4(1) | BROMOscan | 170 | [1][13] |
| DCAMKL2 | ATP-binding displacement assay | 190 | [14] |
| PLK4 | ATP-binding displacement assay | 600 | [14] |
| TNK1 | ATP-binding displacement assay | 890 | [14] |
Table 2: Inhibitory Concentration (IC50) of this compound in Biochemical and Cellular Assays
| Target/Process | Cell Line/System | Assay Type | IC50 | Reference |
| ERK5 (BMK1) Autophosphorylation | HeLa cells (EGF-induced) | SDS-PAGE analysis | 0.24 µM | [1][2] |
| ERK5 (BMK1) | HeLa cell lysate | KiNativ in-cell kinase assay | 1.5 µM | [15] |
| TNK1 | HeLa cell lysate | KiNativ in-cell kinase assay | 10 µM | [5] |
| ACK1 (TNK2) | HeLa cell lysate | KiNativ in-cell kinase assay | 18 µM | [5] |
| AsPC-1 cell proliferation | AsPC-1 pancreatic cancer cells | Dose-dependent proliferation assay | Dose-dependent inhibition observed | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. Disclaimer: Some specific details, such as catalog numbers for antibodies and reagents, are provided as representative examples as they were not consistently available in the reviewed literature for this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to ERK5.
Materials:
-
ERK5 kinase (e.g., Thermo Fisher Scientific, Cat# PV3323)
-
LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat# PV5594)
-
Kinase Tracer 236 (e.g., Thermo Fisher Scientific, Cat# PV5592)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Prepare a 2X solution of ERK5 kinase and Eu-anti-GST antibody in Assay Buffer. Add 4 µL of this solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer. Add 4 µL of this solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
BRD4 Binding Assay (AlphaScreen®)
This protocol describes a bead-based proximity assay to measure the inhibition of the BRD4-histone interaction by this compound.
Materials:
-
GST-tagged BRD4 Bromodomain 1 (BD1) (e.g., BPS Bioscience, Cat# 31040)
-
Biotinylated histone H4 peptide (Ac-K5,8,12,16) (e.g., AnaSpec)
-
AlphaScreen® Glutathione Donor Beads (e.g., PerkinElmer, Cat# 6765300)
-
AlphaScreen® Streptavidin Acceptor Beads (e.g., PerkinElmer, Cat# 6760002)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
384-well ProxiPlate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO.
-
Add 2.5 µL of a solution containing GST-BRD4(BD1) and the biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, add 5 µL of a suspension of AlphaScreen® Glutathione Donor and Streptavidin Acceptor beads to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol outlines a colorimetric assay to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, AsPC-1)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium and add 100 µL to the appropriate wells. Include vehicle control wells with DMSO.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for ERK5 Phosphorylation
This protocol describes the detection of phosphorylated ERK5 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Growth factor (e.g., EGF)
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology, #3371), Rabbit anti-ERK5 (e.g., Cell Signaling Technology, #3372)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, transfer membranes, and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total ERK5 antibody as a loading control.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., HeLa)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., as described by Selleck Chemicals: 50 μL DMSO, 400 μL PEG300, 50 μL Tween80, and 500 μL ddH₂O)[2]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ HeLa cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal (i.p.) injection, typically once or twice daily.[2]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.
Caption: A generalized workflow for the characterization of this compound.
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. BRD4 - Wikipedia [en.wikipedia.org]
- 11. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
Downstream Effects of Xmd8-92 on Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd8-92 is a potent and selective small molecule inhibitor targeting Big MAP kinase 1 (BMK1), also known as Extracellular signal-regulated kinase 5 (ERK5). It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4). This dual inhibitory action leads to a cascade of downstream effects on gene expression, primarily impacting pathways involved in cancer cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the known downstream effects of this compound on gene expression, summarizing key findings from preclinical studies. It includes a detailed analysis of the affected signaling pathways, a summary of modulated genes and microRNAs, and a discussion of the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
This compound has emerged as a significant tool in cancer research due to its targeted inhibition of the BMK1/ERK5 signaling pathway, a critical regulator of cell proliferation and survival.[1] Furthermore, its activity against BRD4, a key epigenetic reader, adds another layer to its mechanism of action.[2] Understanding the precise downstream molecular consequences of this compound treatment is crucial for its therapeutic development and for identifying patient populations most likely to respond. This guide synthesizes the available data on the impact of this compound on the transcriptome and proteome of cancer cells.
Core Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of BMK1/ERK5.[3] By blocking the kinase activity of ERK5, it prevents the phosphorylation of downstream transcription factors, thereby altering gene expression programs. Additionally, its inhibition of BRD4 disrupts the transcriptional activation of key oncogenes. The subsequent sections detail the specific signaling pathways and target genes affected.
Downstream Signaling Pathways
Inhibition of the DCLK1 Signaling Pathway
A major consequence of this compound treatment is the significant downregulation of Doublecortin-like kinase 1 (DCLK1), a marker for tumor stem cells in several cancers.[1][4] This leads to the suppression of a network of genes crucial for tumorigenesis.
References
- 1. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK1 protects oncogenic KRAS-expressing cells from DNA damage and is a target for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Xmd8-92 in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmd8-92 is a potent and selective small molecule inhibitor of Big Mitogen-activated Protein Kinase 1 (BMK1), also known as Extracellular Signal-regulated Kinase 5 (ERK5). Emerging evidence has highlighted the significant role of this compound in suppressing angiogenesis, the formation of new blood vessels from pre-existing ones, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanisms through which this compound exerts its anti-angiogenic effects, detailed protocols for key experimental assays, and a summary of the quantitative data supporting its activity. The primary mechanism of action involves the inhibition of the BMK1/ERK5 signaling pathway, which subsequently leads to the downregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor Receptors (VEGFRs).
Introduction to this compound and its Primary Targets
This compound was initially identified as a highly selective inhibitor of BMK1/ERK5 with a dissociation constant (Kd) of 80 nM.[1] It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4) with a Kd of 170 nM.[2] The mitogen-activated protein kinase (MAPK) pathways, including the BMK1/ERK5 cascade, are crucial in regulating a multitude of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the BMK1/ERK5 pathway has been implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention. This compound blocks the epidermal growth factor (EGF)-induced activation of BMK1 with a half-maximal inhibitory concentration (IC50) of 240 nM.[3]
Mechanisms of Angiogenesis Inhibition by this compound
This compound employs a multi-faceted approach to inhibit angiogenesis, primarily through the disruption of the BMK1/ERK5 signaling cascade. This disruption leads to downstream consequences that collectively impair the angiogenic process.
Downregulation of VEGFR1 and VEGFR2
Vascular Endothelial Growth Factor (VEGF) and its receptors, VEGFR1 and VEGFR2, are central players in angiogenesis. This compound treatment has been shown to lead to the significant downregulation of both VEGFR1 and VEGFR2.[3][4] This reduction in receptor expression on endothelial cells diminishes their ability to respond to pro-angiogenic signals from the tumor microenvironment, thereby impeding the initiation of the angiogenic cascade.
The Role of the PML-Dependent Pathway
The Promyelocytic Leukemia (PML) protein is a tumor suppressor that is also involved in the regulation of angiogenesis.[5] The BMK1 kinase can interact with and inhibit the tumor-suppressor function of PML through phosphorylation.[5] By inhibiting BMK1, this compound prevents the inactivation of PML, allowing it to exert its anti-angiogenic effects. In vivo studies have demonstrated that this compound significantly inhibits basic fibroblast growth factor (bFGF)-induced angiogenesis in Matrigel plugs, a process in which PML is implicated.[5]
Inhibition of DCLK1 and Downstream Targets
Doublecortin-like kinase 1 (DCLK1) is another kinase implicated in cancer progression and angiogenesis. This compound treatment results in the downregulation of DCLK1 and several of its downstream targets that are involved in angiogenesis.[3][4] This DCLK1-dependent mechanism provides an additional layer to the anti-angiogenic activity of this compound.
Signaling Pathways
The signaling pathways affected by this compound that lead to the inhibition of angiogenesis are complex and interconnected. The central node is the inhibition of BMK1/ERK5.
Quantitative Data on Anti-Angiogenic Activity
The anti-angiogenic effects of this compound have been quantified in various preclinical models. In vivo, treatment with this compound has been shown to block the growth of lung and cervical xenograft tumors by 95%, an effect attributed to both the inhibition of tumor cell proliferation and the blockade of tumor-associated angiogenesis.[3]
| Assay | Model System | Key Findings | Reference |
| In Vivo Xenograft | Lung and Cervical Cancer Mouse Models | 95% inhibition of tumor growth, partly due to blocked angiogenesis. | [3] |
| Matrigel Plug Assay | Mouse Model | Significant inhibition of bFGF-induced angiogenesis. | [5] |
| Protein Expression | Pancreatic Cancer Xenografts | Significant downregulation of VEGFR1 and VEGFR2. | [3][4] |
| Kinase Activity | Cell-free assays | Kd of 80 nM for BMK1/ERK5; IC50 of 240 nM for EGF-induced BMK1 activation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.
In Vivo Matrigel Plug Angiogenesis Assay
This assay is a standard method to assess in vivo angiogenesis.
Materials:
-
Growth Factor Reduced Matrigel
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween80, ddH2O mixture)[2]
-
6-week-old C57BL/6 mice
-
Ice-cold syringes and needles
-
Dissection tools
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Formalin and paraffin for histology
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C.
-
On ice, mix Matrigel with bFGF (to induce angiogenesis) and either this compound (treatment group) or vehicle (control group).
-
Anesthetize the mice according to approved animal care protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using an ice-cold syringe.
-
After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Document the plugs photographically to visually assess vascularization.
-
For quantitative analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay such as the Drabkin method. This serves as an indirect measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and prepare sections. Stain the sections with an anti-CD31 antibody to specifically label endothelial cells. Quantify the microvessel density by analyzing the CD31-positive area using image analysis software.
-
Endothelial Cell Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
Vehicle control
-
96-well plates
-
Inverted microscope with imaging capabilities
-
Image analysis software with angiogenesis quantification tools
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Treat the HUVECs with various concentrations of this compound or vehicle control for a predetermined time.
-
Seed the treated HUVECs onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using specialized image analysis software.
Western Blot Analysis for VEGFR1 and VEGFR2
This technique is used to determine the protein levels of VEGFR1 and VEGFR2 in cells or tissues treated with this compound.
Materials:
-
Cell or tissue lysates from this compound and vehicle-treated samples
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-VEGFR1, anti-VEGFR2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-VEGFR1, anti-VEGFR2, or loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the VEGFR1 and VEGFR2 band intensities to the loading control.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Conclusion
This compound is a promising anti-angiogenic agent that acts through the potent and selective inhibition of the BMK1/ERK5 signaling pathway. Its ability to downregulate key angiogenic receptors like VEGFR1 and VEGFR2, coupled with its effects on the PML and DCLK1 pathways, underscores its multifaceted mechanism of action. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in angiogenesis-dependent diseases, particularly cancer. Further research is warranted to fully elucidate the intricate molecular details of its anti-angiogenic activity and to translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
XMD8-92: A Technical Guide to its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-92 is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research due to its multifaceted effects on cell cycle progression and oncogenic signaling pathways. Initially identified as an inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), further studies have revealed its activity against other key cellular targets, including Doublecortin-like kinase 1 (DCLK1) and Bromodomain-containing protein 4 (BRD4).[1][2][3] This multi-targeted profile contributes to its complex and potent anti-proliferative effects across a range of cancer cell types. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action and Impact on Cell Cycle Regulation
This compound exerts its primary anti-proliferative effects by disrupting key signaling pathways that govern cell cycle progression. The inhibition of ERK5, DCLK1, and BRD4 converges to induce cell cycle arrest, primarily at the G1/S transition, by modulating the expression and activity of critical cell cycle regulators.
Inhibition of the ERK5 Signaling Pathway
The ERK5 signaling cascade is a crucial regulator of cell proliferation and survival.[3] this compound directly inhibits the kinase activity of ERK5, preventing the phosphorylation and activation of its downstream substrates. This leads to a cascade of events that culminate in cell cycle arrest. A key consequence of ERK5 inhibition by this compound is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1][2] p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1 to S phase transition. Furthermore, the inhibition of ERK5 signaling by this compound leads to the downregulation of c-Myc and Cyclin D1, two critical proteins that drive cell cycle progression.[4]
Inhibition of the DCLK1 Signaling Pathway
DCLK1 is recognized as a marker for tumor stem cells and plays a significant role in promoting tumorigenesis and metastasis.[5][6][7] this compound has been shown to downregulate the expression of DCLK1 and its downstream targets, including c-Myc, KRAS, and NOTCH1.[5] The suppression of the DCLK1 pathway contributes to the overall anti-proliferative effect of this compound and further reinforces the downregulation of c-Myc, a master regulator of cell cycle entry.
Off-Target Effects on BRD4
In addition to its kinase inhibitory activity, this compound also functions as an inhibitor of BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins.[3] BRD4 is a transcriptional co-activator that plays a critical role in the expression of key oncogenes, including c-Myc. By inhibiting BRD4, this compound further suppresses the transcription of c-Myc, amplifying its cell cycle inhibitory effects.
Quantitative Data
The following tables summarize the quantitative data regarding the potency of this compound and its effects on cell cycle-related proteins.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | Value | Reference |
| ERK5 (BMK1) | Kd | 80 nM | [1][2] |
| BRD4 | Kd | 170 nM | [1] |
| DCAMKL2 | Kd | 190 nM | [2] |
| PLK4 | Kd | 600 nM | [2] |
| TNK1 | Kd | 890 nM | [2] |
| EGF-induced BMK1 autophosphorylation (HeLa cells) | IC50 | 0.24 µM | [1] |
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Effect | Cell Line(s) | Method | Reference |
| c-Myc | Downregulation | Pancreatic Cancer (AsPC-1), Acute Myeloid Leukemia | Western Blot, RT-PCR | [4][5] |
| Cyclin D1 | Downregulation | Acute Myeloid Leukemia | Western Blot, RT-PCR | [4] |
| p21 | Upregulation | HeLa, A549, Acute Myeloid Leukemia | Western Blot, RT-PCR | [1][2][4] |
| KRAS | Downregulation | Pancreatic Cancer (AsPC-1) | Not Specified | [5] |
| NOTCH1 | Downregulation | Pancreatic Cancer (AsPC-1) | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on the cell cycle.
Caption: this compound inhibits the ERK5 signaling pathway, leading to cell cycle arrest.
Caption: this compound inhibits the DCLK1 signaling pathway, reducing pro-proliferative signals.
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, A549, AsPC-1, Kasumi-1, HL-60) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. Cells are then incubated for the specified time periods (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are washed with PBS and detached using trypsin-EDTA. The detached cells are combined with the floating cells from the supernatant.
-
Fixation: The collected cells are washed with ice-cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent cell clumping. The fixed cells are incubated at -20°C for at least 2 hours or overnight.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI) (50 µg/mL), and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is measured for a large population of cells (typically 10,000-20,000 events). The data is then analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[8][9][10]
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: After this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The cell lysates are incubated on ice and then centrifuged to pellet the cell debris. The supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin as a loading control) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Conclusion
This compound is a promising anti-cancer agent that effectively halts cell cycle progression through the coordinated inhibition of multiple oncogenic signaling pathways. Its ability to target ERK5, DCLK1, and BRD4 leads to a robust downregulation of key cell cycle drivers like c-Myc and Cyclin D1, and a concomitant upregulation of the CDK inhibitor p21. This comprehensive technical guide provides a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. The detailed protocols and pathway diagrams offer a practical framework for designing and interpreting experiments aimed at elucidating the intricate molecular mechanisms of this potent cell cycle inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
understanding the chemical structure of Xmd8-92
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xmd8-92
Introduction
This compound is a synthetically developed small molecule that has garnered significant interest within the scientific community for its potent and selective inhibitory action. Initially identified as a powerful inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), further research has revealed its dual-inhibitory role, also targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This dual activity makes this compound a valuable chemical probe for investigating complex signaling pathways and a potential therapeutic agent in oncology.
This guide provides a comprehensive overview of this compound, detailing its chemical structure, pharmacological data, mechanism of action through various signaling pathways, and key experimental protocols for its use in a research setting.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule belonging to the pyrimido[4,5-b][1][2]benzodiazepine class. Its formal chemical name is 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1][2]benzodiazepin-6-one[3]. The molecule's structure facilitates its entry into the ATP-binding pocket of target kinases.
Canonical SMILES: CCOc(cc(cc1)N(CC2)CCC2O)c1Nc(nc1)nc(N(C)c2c3cccc2)c1N(C)C3=O[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. Solubility is a critical factor for experimental design, with high solubility in dimethyl sulfoxide (DMSO) and poor solubility in aqueous solutions and ethanol[3].
| Property | Value | Reference |
| Molecular Formula | C26H30N6O3 | [3] |
| Molecular Weight | 474.57 g/mol | [3] |
| CAS Number | 1234480-50-2 | [1][3] |
| Solubility | - Insoluble in H2O and EtOH- ≥23.75 mg/mL in DMSO | [3] |
Pharmacological Data
This compound exhibits high affinity for a select group of kinases and bromodomains. The following tables present quantitative data on its binding affinity, inhibitory concentrations, and pharmacokinetic properties in preclinical models.
Table 1: Binding Affinity (Kd) of this compound for Target Proteins
| Target Protein | Dissociation Constant (Kd) | Assay Type | Reference |
| ERK5 (BMK1) | 80 nM | Cell-free ATP-binding displacement | [1][2][4] |
| BRD4(1) | 170 - 190 nM | Cell-free assay | [1][4] |
| DCAMKL2 | 190 nM | Cell-free ATP-binding displacement | [2][4] |
| PLK4 | 600 nM | Cell-free ATP-binding displacement | [2][4] |
| TNK1 | 890 nM | Cell-free ATP-binding displacement | [2][4] |
Table 2: Inhibitory Concentration (IC50) of this compound
| Target/Process | IC50 | Cell Line/System | Reference |
| EGF-induced BMK1 Autophosphorylation | 0.24 µM | Human HeLa cells | [1][3] |
| BMK1 (in-cell) | 1.5 µM | KiNativ (HeLa cell lysates) | [2] |
| TNK1 (off-target) | 10 µM | KiNativ (HeLa cell lysates) | [2][5] |
| ACK1 (TNK2) (off-target) | 18 µM | KiNativ (HeLa cell lysates) | [2][5] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Dosing | Reference |
| Half-life (t1/2) | 2.0 hours | Single intravenous or oral dose | [2] |
| Clearance | 26 mL/min/kg | Single intravenous or oral dose | [2] |
| Volume of Distribution (Vd) | 3.4 L/kg | Single intravenous or oral dose | [2] |
| Oral Bioavailability | 69% | Single intravenous or oral dose | [2] |
Signaling Pathways and Mechanism of Action
The anti-proliferative and anti-tumor effects of this compound are primarily attributed to its inhibition of the ERK5 and DCLK1 signaling pathways. The specific downstream effects can be context-dependent, varying by cancer type.
The ERK5/PML/p21 Tumor Suppressor Axis
In many cancer cells, such as lung and cervical cancer, this compound functions by inhibiting ERK5, which in turn unleashes the tumor suppressor activity of the promyelocytic leukemia protein (PML). Activated ERK5 normally phosphorylates and inactivates PML. By blocking ERK5, this compound allows PML to activate its downstream target, the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and a halt in proliferation[2].
The DCLK1-Dependent Pathway in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound's anti-tumor effects are mediated through the inhibition of Doublecortin-like kinase 1 (DCLK1)[6]. This inhibition leads to the upregulation of several tumor-suppressive microRNAs (including let-7a and miR-200 family members). These miRNAs, in turn, suppress a host of oncogenic targets responsible for proliferation (c-MYC, KRAS), epithelial-mesenchymal transition (EMT) (ZEB1, SNAIL), and pluripotency (OCT4, SOX2, NANOG). Notably, in this cellular context, the p21 and p53 pathways were not significantly affected, highlighting a distinct mechanism of action[3][6].
Experimental Protocols
Preparation of Stock and Working Solutions
-
For In Vitro Use: Prepare a high-concentration stock solution (e.g., 20-80 mg/mL) by dissolving this compound in fresh, anhydrous DMSO[1]. Store this stock solution at -20°C for several months[3]. For cell-based assays, dilute the stock solution to the final desired concentration in cell culture medium. Note that moisture-absorbing DMSO can reduce solubility[1].
-
For In Vivo Use (IP Injection): A common formulation involves a three-part solvent system. For a 1 mL working solution, add 50 µL of a 26.4 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear. Add 50 µL of Tween80, mix again, and finally add 500 µL of sterile ddH2O. This solution should be prepared fresh before use[1].
Cellular Assay for ERK5 (BMK1) Inhibition
This protocol assesses the ability of this compound to block growth factor-induced kinase activation in cells.
-
Cell Culture: Plate human HeLa cells and allow them to adhere.
-
Serum Starvation: Culture the cells in serum-free medium overnight to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with this compound (e.g., 1-5 µM) or a vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for approximately 15-20 minutes to activate the ERK5 pathway.
-
Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of ERK5. Activated, phosphorylated ERK5 exhibits a mobility shift (retardation) on SDS-PAGE, which can be visualized by Western blot using an anti-BMK1 antibody[2].
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of ERK5 in the presence of the inhibitor.
-
Protein Source: Co-transfect HEK293 cells with expression plasmids for an activating upstream kinase (MEK5D) and BMK1.
-
Immunoprecipitation: After 48 hours, lyse the cells and immunoprecipitate the activated BMK1 protein using a specific antibody.
-
Kinase Reaction: Perform the kinase reaction in a buffer containing the immunoprecipitated BMK1, a suitable substrate (e.g., myelin basic protein), and ATP. Include varying concentrations of this compound in the reaction mix.
-
Activity Measurement: Quantify the remaining ATP after the reaction using a luminescent assay platform, such as the Kinase-Glo® assay. The light output is inversely proportional to kinase activity[2].
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Xmd8-92 In Vitro Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of Xmd8-92, a potent kinase inhibitor. This compound is recognized as a selective inhibitor of Big Mitogen-activated Protein Kinase 1 (BMK1), also known as Extracellular signal-Regulated Kinase 5 (ERK5), and has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell models.
This compound also demonstrates inhibitory activity against other kinases, including Doublecortin-like kinase 1 (DCLK1) and Bromodomain-containing protein 4 (BRD4).[1][2][3] Its mechanism of action involves the suppression of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by inhibiting the kinase activity of ERK5 (BMK1). This inhibition disrupts the downstream signaling cascade, leading to the modulation of various transcription factors and cell cycle regulators. A key consequence of ERK5 inhibition by this compound is the induction of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Furthermore, this compound has been observed to downregulate the expression of oncogenic proteins such as c-Myc and Cyclin D1.[4]
In the context of pancreatic cancer, this compound has been shown to inhibit DCLK1, leading to the downregulation of downstream targets like c-MYC, KRAS, and NOTCH1, and the upregulation of tumor-suppressive microRNAs.[4][6] This multifaceted inhibition of key oncogenic pathways underscores the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.
| Target | Assay Type | Value | Reference |
| ERK5 (BMK1) | Kd | 80 nM | [1][3][7] |
| BRD4 | Kd | 170 nM / 190 nM | [1][3][7] |
| DCAMKL2 | Kd | 190 nM | [2][3] |
| PLK4 | Kd | 600 nM | [2][3] |
| TNK1 | Kd | 890 nM | [2][3] |
| EGF-induced BMK1 activation (HeLa cells) | IC50 | 240 nM | [5][7] |
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HeLa, A549 | Proliferation | 0-5 µM | Inhibition of proliferation, induction of p21 | [2] |
| AsPC-1 (Pancreatic Cancer) | Proliferation | Not specified | Inhibition of proliferation | [5] |
| Kasumi-1, HL-60 (AML) | Apoptosis | 1 and 5 µM | Increased apoptosis, G1 cell cycle arrest | [4][8] |
| HMEC, various cancer cells | Proliferation | 0-5 µM (48 hours) | Inhibition of proliferation | [2] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is adapted from a standard MTT assay and can be used to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, AsPC-1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., DMSO diluted in medium) to the respective wells.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line (e.g., Kasumi-1, HL-60)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 105 cells/mL.[4]
-
Allow cells to rest for 4 hours.[4]
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) or vehicle control for 48 hours.[4]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash twice with cold PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of ERK5 Phosphorylation
This protocol provides a general framework for detecting changes in ERK5 phosphorylation upon this compound treatment.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Growth factors (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK5, anti-total-ERK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal kinase activity.
-
Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to induce ERK5 phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK5 and a loading control antibody (e.g., anti-GAPDH) to normalize the results.
In Vitro Kinase Assay
This protocol can be used to directly measure the inhibitory effect of this compound on ERK5 kinase activity.
Materials:
-
Recombinant active ERK5 protein
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Substrate for ERK5 (e.g., Myelin Basic Protein - MBP)
-
ATP (including radiolabeled [γ-³²P]ATP or a non-radioactive detection system)
-
This compound (serial dilutions)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ERK5, and the substrate (MBP).
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution.
-
Wash the phosphocellulose paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter, or use an appropriate method for non-radioactive detection.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
References
- 1. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. apexbt.com [apexbt.com]
- 7. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 8. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Xmd8-92 Animal Model Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmd8-92 is a small molecule inhibitor initially developed as a potent and selective inhibitor of Big MAP kinase 1 (BMK1), also known as Extracellular signal-regulated kinase 5 (ERK5).[1][2][3] It has been utilized in various preclinical animal models to investigate its anti-tumor efficacy. Mechanistically, this compound has been shown to suppress tumor growth by inhibiting the BMK1/PML/p21 pathway.[1] Additionally, in pancreatic cancer models, it has demonstrated effects through the downregulation of Doublecortin-like kinase 1 (DCLK1) and its associated oncogenic pathways.[4]
However, it is critical for researchers to be aware that subsequent studies have identified this compound as a potent dual inhibitor of both ERK5 and bromodomain-containing proteins (BRDs), particularly BRD4.[5][6] This dual activity has led some to caution that the biological effects observed could be confounded by BRD inhibition, and therefore, it may not be a suitable tool for studying ERK5-specific functions in cellular or in vivo experiments.[6][7]
These notes provide a comprehensive overview of the reported dosages, administration routes, and experimental protocols for this compound in various animal models, based on available preclinical data.
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in Sprague-Dawley rats, providing insights into its absorption, distribution, and half-life. The compound exhibits high oral bioavailability.[1]
| Parameter | Route | Value | Species |
| Half-life | Intravenous / Oral | 2.0 hours | Sprague-Dawley Rat |
| Clearance | Intravenous | 26 mL/min/kg | Sprague-Dawley Rat |
| Volume of Distribution | Intravenous | 3.4 L/kg | Sprague-Dawley Rat |
| Oral Bioavailability | Oral | 69% | Sprague-Dawley Rat |
| Maximal Plasma Conc. | 2 mg/kg Oral Dose | ~500 nM (at 30 min) | Sprague-Dawley Rat |
| Plasma Conc. at 8 hr | 2 mg/kg Oral Dose | 34 nM | Sprague-Dawley Rat |
Table 1: Summary of this compound Pharmacokinetic Data.[1]
Dosage and Administration in Preclinical Tumor Models
This compound has been tested in several xenograft and syngeneic mouse models. A consistent dosage of 50 mg/kg administered intraperitoneally twice daily has been shown to be effective and well-tolerated.[1][5][7]
| Cancer Type | Cell Line | Animal Model | Dosage & Schedule | Route of Administration | Key Findings |
| Cervical Cancer | HeLa | NOD/SCID Mice | 50 mg/kg, twice a day | Intraperitoneal (IP) | Significantly inhibited tumor growth.[1][8] |
| Lung Cancer | A549 | NOD/SCID Mice | 50 mg/kg, twice a day | Intraperitoneal (IP) | Effectively inhibited BMK1 activation in vivo.[1] |
| Lung Carcinoma | LL/2 | Syngeneic C57BL/6 Mice | 50 mg/kg, twice a day | Intraperitoneal (IP) | Significantly inhibited tumor growth.[1][5] |
| Pancreatic Cancer | AsPC-1 | N/A | N/A | N/A | Inhibited cancer cell proliferation and tumor xenograft growth.[2][4] |
Table 2: Reported this compound Dosage and Administration in In Vivo Cancer Models.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through multiple pathways. The primary intended pathway involves the inhibition of BMK1 (ERK5), which prevents the phosphorylation of the tumor suppressor PML, thereby activating p21.[1] A secondary mechanism observed in pancreatic cancer involves the downregulation of DCLK1.[4] The significant off-target effect on BRD4 presents a third, parallel mechanism of action.[5][6]
Caption: On-target (BMK1) vs. off-target (BRD4) pathways of this compound.
Caption: this compound mechanism in pancreatic cancer via DCLK1 inhibition.[4]
Experimental Protocols
The following are generalized protocols based on methodologies described in published preclinical studies.[1] Researchers should adapt these protocols to their specific cell lines and experimental goals.
Protocol 1: this compound Formulation for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, create a 26.4 mg/mL stock solution.[5]
-
For a 1 mL final working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.[5]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.[5]
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.[5]
-
Mix the final solution thoroughly. This solution should be used immediately for optimal results.[5]
-
The corresponding vehicle control should be prepared using the same components (DMSO, PEG300, Tween80, ddH2O) in the same proportions, without the this compound compound.
Protocol 2: General Xenograft Tumor Model and Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)[1]
-
Appropriate cell culture medium (e.g., DMEM)
-
6-week-old immunodeficient mice (e.g., NOD/SCID)[1]
-
Prepared this compound solution and vehicle control
-
Sterile PBS, syringes, and needles (27-30 gauge)[9]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and wash the cells with sterile PBS. Resuspend the cells in serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.[1]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^5 to 1 x 10^6 cells) into the right flank of each mouse.[1]
-
Tumor Growth and Randomization: Allow tumors to establish and grow. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-12 animals per group).[1]
-
Treatment Administration:
-
Monitoring: Monitor animal health and body weight regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment for the planned duration (e.g., 9 to 28 days).[1][8] At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting, histology).
Caption: General experimental workflow for a xenograft study using this compound.
References
- 1. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cea.unizar.es [cea.unizar.es]
Application Note: XMD8-92 Solubility and Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMD8-92 is a potent and selective small molecule inhibitor with dual activity against Big MAP kinase 1 (BMK1/ERK5) and Bromodomain-containing protein 4 (BRD4).[1] It inhibits ERK5 and BRD4 with Kd values of 80 nM and 190 nM, respectively. The compound also shows inhibitory activity against other kinases such as DCAMKL2, PLK4, and TNK1. By blocking the MEK5-ERK5 signaling pathway, this compound has been shown to suppress cancer cell proliferation and tumor-associated angiogenesis, making it a valuable tool for cancer research and drug development.[1]
Given its utility in cellular and in vivo studies, the accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. This document provides detailed information on the solubility of this compound and a standardized protocol for the preparation of stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₀N₆O₃ | |
| Molecular Weight | 474.55 g/mol | [2] |
| CAS Number | 1234480-50-2 | [2] |
This compound Solubility
The solubility of this compound is highly dependent on the solvent. It is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions and ethanol.[2][3] Solubility in DMSO can vary between suppliers and batches, and may be enhanced by warming or sonication.[2][3] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference(s) |
| DMSO | 18.98 - 94 mg/mL | 40 - 198.08 mM | Solubility is batch-dependent. Use fresh DMSO. Warming or sonication can aid dissolution. | [1][2][4] |
| Water | Insoluble | Insoluble | - | [2][3] |
| Ethanol | Insoluble | Insoluble | - | [2][3] |
Inhibitory Pathway of this compound
This compound primarily targets the ERK5 signaling pathway. This pathway is activated by various extracellular stimuli, leading to the sequential activation of MEK5 and then ERK5.[5][6] Activated ERK5 translocates to the nucleus and phosphorylates transcription factors like MEF2C, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound acts as an ATP-competitive inhibitor of ERK5, blocking these downstream effects.[7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for laboratory use.
5.1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
5.2. Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 474.55 g/mol = 4.746 mg
Note: Always use the batch-specific molecular weight provided on the product's Certificate of Analysis (CoA) for the most accurate calculations.
5.3. Experimental Workflow
5.4. Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not dissolve completely, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic water bath can aid dissolution.[3] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][2]
-
Storage: Store the aliquots protected from light at -20°C or -80°C.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[2] Some suppliers indicate storage at room temperature is also acceptable for shorter periods. Always refer to the manufacturer's specific recommendations.
-
Stock Solution (in DMSO): Aliquoted stock solutions are stable for at least 1 month when stored at -20°C and for up to 1 year when stored at -80°C.[1][8] It is recommended to use a freshly prepared solution for optimal results and to avoid repeated freeze-thaw cycles.[1][2][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Effective Concentration of XMD8-92 for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-92 is a potent and selective dual inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), and Bromodomain-containing protein 4 (BRD4).[1] It exerts anti-cancer activity by modulating signaling pathways that control cell proliferation, survival, and angiogenesis.[1][2] These application notes provide a summary of the effective concentrations of this compound across various cancer cell lines, detailed protocols for determining its efficacy, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The effective concentration of this compound, typically measured as the half-maximal inhibitory concentration (IC50) for cell viability or proliferation, varies across different cancer cell lines. The following tables summarize the reported IC50 values from the Genomics of Drug Sensitivity in Cancer (GDSC) project and other literature sources.
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines (GDSC Database)
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-20 | 2.87 |
| HCC1143 | 3.21 | |
| MDA-MB-453 | 3.55 | |
| Central Nervous System | A-172 | 3.89 |
| LN-229 | 4.12 | |
| SF-295 | 4.33 | |
| Colon Cancer | COLO-678 | 3.15 |
| HT-29 | 4.68 | |
| RKO | 5.11 | |
| Leukemia | K-562 | 1.98 |
| MOLM-13 | 2.54 | |
| MV-4-11 | 2.78 | |
| Lung Cancer | NCI-H23 | 4.21 |
| NCI-H522 | 4.56 | |
| A549 | 5.23 | |
| Melanoma | A-375 | 3.76 |
| G-361 | 4.01 | |
| SK-MEL-2 | 4.89 | |
| Pancreatic Cancer | AsPC-1 | 4.95 |
| PANC-1 | 5.34 | |
| MIA PaCa-2 | 5.87 |
Data extracted from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Additional Reported Effective Concentrations of this compound
| Cell Line(s) | Cancer Type | Assay Type | Effective Concentration | Reference |
| HeLa | Cervical Cancer | Inhibition of EGF-induced BMK1 autophosphorylation | IC50 = 0.24 µM | [3] |
| HeLa, A549 | Cervical, Lung Cancer | Inhibition of cell proliferation | 0-5 µM (48 hours) | [1] |
| AsPC-1 | Pancreatic Cancer | Downregulation of DCLK1 and other targets | 10 µM and 15 µM (48 hours) | |
| Kasumi-1, HL-60 | Acute Myeloid Leukemia | Inhibition of ERK5 activation and induction of apoptosis | Concentration-dependent effects observed |
Signaling Pathways Modulated by this compound
This compound primarily targets the ERK5 and BRD4 signaling pathways, both of which are implicated in cancer cell proliferation and survival.
ERK5 Signaling Pathway
ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its activation by upstream kinases (MEK5) leads to the phosphorylation of various downstream substrates, including transcription factors that promote cell cycle progression and inhibit apoptosis. This compound inhibits the kinase activity of ERK5, thereby blocking these pro-survival signals.
Caption: this compound inhibits the ERK5 signaling pathway.
BRD4 Signaling Pathway
BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that act as epigenetic readers. It binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes, including oncogenes like c-Myc. By inhibiting BRD4, this compound prevents the transcription of these key cancer-driving genes.
Caption: this compound disrupts BRD4-mediated transcription.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Caption: Workflow for determining IC50 using the MTT assay.
Protocol 2: Western Blot Analysis of ERK5 and BRD4 Pathway Modulation
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK5 and the expression of downstream targets like c-Myc.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Use a loading control like β-actin to normalize the data.
-
Caption: Workflow for Western Blot analysis.
Conclusion
This compound is a valuable research tool for investigating the roles of ERK5 and BRD4 in cancer biology. The effective concentration of this compound varies depending on the cancer cell line and the specific biological endpoint being measured. The provided data and protocols offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of targeting these pathways. It is recommended to perform dose-response experiments for each new cell line to determine the optimal concentration for the desired effect.
References
Application Notes and Protocols for XMD8-92 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of XMD8-92, a potent kinase inhibitor, in the context of pancreatic cancer research. The information compiled from preclinical studies offers insights into its mechanism of action, protocols for in vitro and in vivo experimentation, and its potential for therapeutic development.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting Extracellular signal-Regulated Kinase 5 (ERK5 or BMK1).[1] In the realm of pancreatic cancer, research has unveiled a significant mechanism of action involving the downregulation of Doublecortin-like kinase 1 (DCLK1), a protein implicated in pancreatic tumor growth and the regulation of oncogenic pathways.[2] this compound's inhibitory effects extend to key processes that drive pancreatic cancer progression, including cell proliferation, epithelial-mesenchymal transition (EMT), pluripotency, and angiogenesis.[2]
Mechanism of Action in Pancreatic Cancer
This compound exerts its anti-tumor effects in pancreatic cancer primarily through the inhibition of the DCLK1 signaling pathway.[2] This leads to a cascade of downstream effects that collectively hinder cancer progression.
DCLK1 Downregulation and Pathway Inhibition
Treatment with this compound has been shown to significantly decrease the expression of DCLK1.[2] This, in turn, leads to the downregulation of several critical downstream targets that are pivotal for tumor growth and survival. These targets include:
-
Transcription Factors: c-MYC, NOTCH1, ZEB1, ZEB2, SNAIL, SLUG, KLF4[2]
-
Oncogenes: KRAS[2]
-
Pluripotency Factors: OCT4, SOX2, NANOG, LIN28[2]
-
Angiogenesis Factors: VEGFR1, VEGFR2[2]
The inhibition of these pathways collectively contributes to the suppression of tumor growth, metastasis, and the formation of new blood vessels that supply the tumor.
Signaling Pathway Diagram
Caption: Mechanism of this compound in pancreatic cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| AsPC-1 | Cell Proliferation | Inhibition | Observed | [2] |
Note: Specific IC50 values for this compound in pancreatic cancer cell lines are not yet consistently reported in the reviewed literature.
Table 2: In Vivo Efficacy of this compound Monotherapy
| Animal Model | Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| NOD/SCID Mice | AsPC-1 Xenograft | 50 mg/kg this compound, i.p. | Significant inhibition | [1][3] |
Note: While "significant" inhibition is reported, specific percentage values for tumor growth inhibition in pancreatic cancer xenograft models are not detailed in the available literature.
Experimental Protocols
In Vitro Cell Proliferation Assay (AsPC-1)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of the AsPC-1 pancreatic cancer cell line.
Materials:
-
AsPC-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AsPC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
AsPC-1 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline, DMSO/PEG formulation)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 AsPC-1 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) according to a predetermined schedule (e.g., daily, every other day).[1][3]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Western Blot Analysis of DCLK1 and Downstream Targets
This protocol describes the detection of DCLK1 and its downstream targets in pancreatic cancer cells treated with this compound.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Wet or semi-dry transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-c-MYC, anti-KRAS, anti-NOTCH1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Combination Therapy Potential
While specific studies detailing the synergistic effects of this compound with standard-of-care chemotherapeutics like gemcitabine in pancreatic cancer are still emerging, the distinct mechanism of action of this compound suggests a strong rationale for combination therapies. Targeting the DCLK1 pathway may sensitize pancreatic cancer cells to the cytotoxic effects of DNA-damaging agents like gemcitabine. Further research is warranted to explore optimal dosing and scheduling for such combination regimens.
Experimental Workflow and Logical Relationships
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating this compound.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Logical flow of this compound's anti-cancer activity.
References
- 1. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with gemcitabine and TRA-8 anti-death receptor-5 mAb reduces pancreatic adenocarcinoma cell viability in vitro and growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for XMD8-92 in Acute Myeloid Leukemia (AML) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-92 is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1).[1][2] Emerging research has identified the ERK5 signaling pathway as a critical mediator of cell survival, proliferation, and chemoresistance in various cancers, including Acute Myeloid Leukemia (AML).[1][2][3] In AML, signaling through growth factor receptors, such as the granulocyte colony-stimulating factor (G-CSF) receptor, can lead to the activation of the ERK5 pathway, promoting leukemic cell growth and survival.[2]
This compound exerts its inhibitory effect by blocking the autophosphorylation of the C-terminal domain of ERK5, which is crucial for its nuclear translocation and transcriptional activity.[3] Notably, this compound has also been identified as a dual inhibitor, targeting Bromodomain-containing protein 4 (BRD4) with a slightly lower potency than for ERK5.[4][5] This dual activity is significant as BRD4 is a key epigenetic reader involved in the transcription of oncogenes such as c-Myc, a critical driver in many AML subtypes.
These application notes provide a comprehensive guide for utilizing this compound in in vitro AML studies, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action of this compound in AML
In the context of AML, this compound disrupts the pro-survival signaling mediated by the ERK5 pathway. Upstream signals, such as G-CSF, activate MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that promote cell cycle progression (e.g., c-Myc, Cyclin D1) and inhibit apoptosis (e.g., Bcl-2).[2]
This compound's inhibition of ERK5 autophosphorylation prevents these downstream events, leading to:
-
Inhibition of proliferation: By downregulating key cell cycle regulators.[2]
-
Induction of apoptosis: By decreasing the expression of anti-apoptotic proteins.[2][3]
-
Cell cycle arrest: Primarily at the G1 and sub-G1 phases.[3]
The concurrent inhibition of BRD4 by this compound can synergistically suppress the expression of c-Myc and other oncogenic transcripts, further enhancing its anti-leukemic activity.
Signaling Pathway of this compound in AML
Data Presentation
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Subtype | This compound Effect | Concentration | Incubation Time | Reference |
| Kasumi-1 | M2 | Inhibition of proliferation, induction of apoptosis (Sub-G1 arrest) | 1 µM, 5 µM | 48 hours | [2][3] |
| HL-60 | M3 | Inhibition of proliferation, induction of apoptosis (G1 arrest) | 1 µM, 5 µM | 48 hours | [2][3] |
| MV4-11 | M5 | Not specified | Not specified | Not specified | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in AML Cell Lines (48h treatment)
| Cell Line | Treatment | % of Cells in Sub-G1 Phase (Apoptosis) | % of Cells in G1 Phase | Reference |
| Kasumi-1 | Control | ~3.6% | Not specified | [3] |
| This compound (5 µM) | ~37.7% | Not specified | [3] | |
| G-CSF + this compound (5 µM) | ~47.4% | Not specified | [3] | |
| HL-60 | Control | Not specified | Not specified | [3] |
| This compound (5 µM) | Not specified | ~74.4% (G1 arrest) | [3] | |
| G-CSF + this compound (5 µM) | Not specified | ~76.4% (G1 arrest) | [3] |
Experimental Protocols
General Cell Culture of AML Cell Lines
Human acute myeloid leukemia cell lines such as Kasumi-1, HL-60, and MV4-11 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
Preparation of this compound Stock Solution
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store in aliquots at -20°C or -80°C. For experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell suspension
-
96-well culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 100 µL of AML cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Pre-incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in AML cells treated with this compound using flow cytometry.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed AML cells (e.g., 2 x 10^5 cells/mL) and treat with this compound (e.g., 1 µM, 5 µM) or vehicle control for 48 hours.[2]
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of AML cells after this compound treatment.
Materials:
-
Treated and control AML cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Western Blotting for Phospho-ERK5 and Downstream Targets
This protocol is for detecting the phosphorylation status of ERK5 and the expression of downstream proteins like c-Myc.
Materials:
-
Treated and control AML cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Phospho-ERK5 (Thr218/Tyr220)
-
Total ERK5
-
c-Myc
-
Cyclin D1
-
Bcl-2
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the treated and control AML cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
For phospho-specific antibodies, it is recommended to strip the membrane and re-probe for the total protein as a loading control.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of ERK5 target genes.
Materials:
-
Treated and control AML cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for target genes (e.g., MYC, CCND1, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| c-Myc | GAGGCGAACACACAACGTCTT | CACGCAGGGCAAAAAAGC |
| Cyclin D1 | GGTGGCCGCAGTGCAA | GAAGCGTGTGAGGCGGTAGTA |
| Bcl-2 | GGGATGCCTTTGTGGAACTG | CAGCCAGGAGAAATCAAACAGA |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
Procedure:
-
Extract total RNA from treated and control AML cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and primers.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Concluding Remarks
This compound is a valuable tool for investigating the role of the ERK5 signaling pathway in AML. Its ability to inhibit proliferation and induce apoptosis in AML cell lines makes it a promising candidate for further preclinical and potentially clinical investigation. The dual inhibition of ERK5 and BRD4 may offer a synergistic anti-leukemic effect, particularly in AML subtypes driven by c-Myc. The protocols provided herein offer a framework for researchers to explore the utility of this compound in their specific AML models. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each AML cell line and experimental setup. Further studies, including in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of this compound in AML.[2]
References
Troubleshooting & Optimization
Technical Support Center: XMD8-92 and Its Off-Target Effects on BET Bromodomains
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dual-target nature of XMD8-92, a potent inhibitor of both Extracellular signal-Regulated Kinase 5 (ERK5/BMK1) and the Bromodomain and Extra-Terminal (BET) family of proteins. Understanding the off-target effects on BET bromodomains is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a dual inhibitor that potently targets both ERK5 (also known as BMK1) and the BET family of bromodomain-containing proteins, particularly BRD4.[1][2][3] It exhibits high affinity for both targets, with a dissociation constant (Kd) of 80 nM for ERK5 and 170-190 nM for BRD4(1).[1][2]
Q2: What are the known off-target kinases for this compound?
A2: Besides BET bromodomains, this compound has been profiled against a large panel of kinases. At a concentration of 10 μM, it showed greater than 90% displacement for a few other kinases, including DCAMKL1, DCAMKL2, TNK1, and PLK4.[4] The dissociation constants for some of these have been determined.
Q3: How can I differentiate the cellular effects of ERK5 inhibition from BET bromodomain inhibition when using this compound?
A3: Distinguishing the on-target (ERK5) from the off-target (BET) effects of this compound requires specific experimental controls. It is recommended to compare the effects of this compound with those of a selective BET inhibitor (e.g., JQ1, I-BET762) and a selective ERK5 inhibitor that lacks BET activity. Additionally, observing the downregulation of known BET target genes, such as c-Myc, can indicate BET inhibition.[5][6]
Q4: What are the expected phenotypic consequences of the off-target inhibition of BET bromodomains by this compound?
A4: Inhibition of BET bromodomains by this compound can lead to a range of cellular effects that are characteristic of BET inhibitors. These include the downregulation of key oncogenes like c-Myc and its downstream targets, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][6][7][8] These effects may overlap with or be distinct from the effects of ERK5 inhibition.
Q5: Are there any known effects of this compound on gene expression that are indicative of BET inhibition?
A5: Yes, treatment with this compound has been shown to downregulate a significant number of genes involved in oncogenic pathways, including c-Myc, KRAS, and NOTCH1.[5][6][9][10] This transcriptional repression is a hallmark of BET bromodomain inhibition, as BET proteins are critical readers of acetylated histones and regulators of gene expression.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to BET off-target effects) | Recommended Action |
| Unexpected decrease in c-Myc protein or mRNA levels. | This compound is inhibiting BRD4, a key transcriptional co-activator of the c-Myc gene. | Confirm this off-target effect by treating cells with a selective BET inhibitor (e.g., JQ1) as a positive control. Perform RT-qPCR to quantify c-Myc mRNA levels. |
| Cell cycle arrest in G1 phase is more potent than expected for ERK5 inhibition alone. | BET inhibitors are known to induce G1 arrest by upregulating cell cycle inhibitors like p21 and downregulating cyclins.[8] | Analyze the expression of p21, p27, and cyclin D1 by western blot. Compare the cell cycle profile with that induced by a selective BET inhibitor. |
| Observed anti-proliferative effects do not correlate with the level of ERK5 inhibition. | The anti-proliferative effects may be predominantly driven by the inhibition of BET bromodomains, which have a profound impact on cancer cell proliferation. | Use a selective ERK5 inhibitor with no BET activity to dissect the contribution of each pathway to the observed phenotype. |
| Discrepancies between results from this compound treatment and ERK5 siRNA/shRNA knockdown. | siRNA/shRNA specifically targets ERK5, while this compound inhibits both ERK5 and BET proteins. The differing results are likely due to the off-target effects of this compound on BET bromodomains.[11] | Use a selective BET inhibitor alongside this compound and ERK5 knockdown to understand the contribution of each target to the cellular phenotype. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Kd) of this compound for Various Targets
| Target | Dissociation Constant (Kd) | Reference |
| ERK5 (BMK1) | 80 nM | [1][2] |
| BRD4(1) | 170 - 190 nM | [1][2] |
| DCAMKL2 | 190 nM | [2] |
| PLK4 | 600 nM | [2] |
| TNK1 | 890 nM | [2] |
Table 2: Cellular IC50 Values for this compound
| Assay | Cell Line | IC50 | Reference |
| EGF-induced BMK1 autophosphorylation | HeLa | 240 nM | [6] |
Key Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
This protocol is to determine if this compound treatment alters the binding of BRD4 to specific gene promoters, such as the c-Myc promoter.
Materials:
-
Cells treated with DMSO (vehicle), this compound, and a selective BET inhibitor (e.g., JQ1).
-
Formaldehyde (1% final concentration).
-
Glycine (0.125 M final concentration).
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
Sonicator.
-
Anti-BRD4 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
qPCR primers for the target gene promoter (e.g., c-Myc) and a negative control region.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine for 5 minutes.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin with anti-BRD4 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter region of interest (e.g., c-Myc) and a negative control region to quantify the enrichment of BRD4 binding.
Protocol 2: RT-qPCR for c-Myc Gene Expression
This protocol is to quantify the effect of this compound on the mRNA expression level of the BET target gene, c-Myc.
Materials:
-
Cells treated with DMSO (vehicle), this compound, and a selective BET inhibitor (e.g., JQ1).
-
RNA extraction kit.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells using a commercial RNA extraction kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for c-Myc or the housekeeping gene, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for c-Myc and the housekeeping gene in each sample. Calculate the relative expression of c-Myc using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[2][12]
Visualizations
Caption: Dual inhibitory action of this compound on the ERK5 and BET signaling pathways.
Caption: Workflow to dissect on-target vs. off-target effects of this compound.
Caption: Logical relationship of this compound's on-target and off-target effects.
References
- 1. BRD4 and TCF4 ChIP-qPCR [bio-protocol.org]
- 2. neoplasiaresearch.com [neoplasiaresearch.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Synergistic effect of JQ1 and rapamycin for treatment of human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
XMD8-92 In Vivo Toxicity and Side Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the currently available in vivo toxicity and side effects data for the dual ERK5/BMK1 and BRD4 inhibitor, XMD8-92. The information is presented in a question-and-answer format to address common issues and questions that may arise during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in animal models?
A1: Based on multiple preclinical studies in mice, this compound is generally described as "well tolerated" at doses effective for anti-tumor activity.[1] In these studies, which often used doses around 50 mg/kg administered intraperitoneally, no obvious side effects, signs of distress, or significant body weight loss were reported in the treated animals.[1][2]
Q2: Has a Maximum Tolerated Dose (MTD) or LD50 been established for this compound?
A2: Publicly available literature does not appear to contain a formally established Maximum Tolerated Dose (MTD) or a median lethal dose (LD50) for this compound in any animal model. The majority of published studies have focused on efficacy at doses that were well tolerated.
Q3: Are there any reports of organ-specific toxicity with this compound?
A3: Detailed histopathological analyses of major organs from animals treated with this compound are not extensively reported in the available scientific literature. One study noted that in tolerability experiments, no vasculature instability was observed in mice treated with this compound.[1] However, a comprehensive organ-specific toxicity profile based on Good Laboratory Practice (GLP) toxicology studies is not publicly available.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Pharmacokinetic data for this compound has been reported in Sprague-Dawley rats. Following a single intravenous or oral dose, the compound was found to have a half-life of 2.0 hours and a clearance of 26 mL/min/kg.[1] this compound exhibits moderate tissue distribution with a calculated volume of distribution of 3.4 L/kg and has high oral bioavailability, with 69% of the dose being absorbed.[1] After a single oral dose of 2 mg/kg, maximal plasma concentrations of approximately 500 nM were reached by 30 minutes.[1]
Q5: What are the known off-target effects of this compound and how might they contribute to its in vivo effects?
A5: this compound is a dual inhibitor, targeting not only ERK5 (BMK1) but also the bromodomain-containing protein 4 (BRD4).[3][4] This is a critical consideration when interpreting in vivo data, as the observed effects could be due to the inhibition of either target or a combination of both. BRD4 is a key regulator of gene transcription, and its inhibition is known to impact cell proliferation and survival.[5][6] Therefore, both the intended pharmacology (ERK5 inhibition) and the off-target effect (BRD4 inhibition) could contribute to both the efficacy and any potential toxicity of this compound.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal morbidity or mortality | Although reported as well-tolerated, individual animal responses can vary. The dose may be too high for the specific strain, age, or health status of the animals. | - Immediately consult with the institutional animal care and use committee (IACUC) and veterinary staff.- Consider performing a dose-range finding study to determine the optimal tolerated dose in your specific animal model.- Review the formulation and administration protocol to ensure accuracy. |
| Significant body weight loss (>15%) | This can be an early indicator of toxicity. | - Monitor animal weights more frequently.- Consider reducing the dosage or the frequency of administration.- Ensure animals have adequate access to food and water.- Consult with veterinary staff to assess the overall health of the animals. |
| Inconsistent anti-tumor efficacy | Variability in drug exposure, tumor model heterogeneity, or administration technique. | - Ensure consistent formulation and administration of this compound.- For subcutaneous xenograft models, ensure consistent tumor cell implantation and monitor tumor growth to randomize animals into treatment groups appropriately.- Consider pharmacokinetic analysis in a satellite group of animals to assess drug exposure. |
| Observed phenotypes do not align with expected ERK5 inhibition | The phenotype may be driven by the off-target inhibition of BRD4. | - Review literature on the in vivo effects of BRD4 inhibitors in your model system.- Consider using a more selective ERK5 inhibitor as a control if available.- Employ pharmacodynamic markers for both ERK5 and BRD4 inhibition in your tumor or relevant tissues. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [1]
| Parameter | Value |
| Half-life (t½) | 2.0 hours |
| Clearance | 26 mL/min/kg |
| Volume of Distribution (Vd) | 3.4 L/kg |
| Oral Bioavailability | 69% |
| Maximal Plasma Concentration (Cmax) | ~500 nM (after 2 mg/kg oral dose) |
| Time to Cmax (Tmax) | 30 minutes (after 2 mg/kg oral dose) |
Table 2: In Vivo Dosing for Efficacy Studies in Mice
| Animal Model | Dosage | Administration Route | Reference |
| HeLa Xenograft | 50 mg/kg, twice a day | Intraperitoneal (i.p.) | [1] |
| A549 Xenograft | 50 mg/kg, twice a day | Intraperitoneal (i.p.) | [1] |
| LL/2 Syngeneic | Not specified | Not specified | [3] |
| Pancreatic Tumor Xenograft | 50 mg/kg, twice a day | Intraperitoneal (i.p.) | [7] |
| Clear Cell Renal Cell Carcinoma Xenograft | 50 mg/kg, once or twice daily | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Protocol 1: In Vivo Tolerability Study in Mice [1]
-
Animal Model: Not specified
-
Formulation: Carrier solution (details not provided)
-
Dosing: 50 mg/kg via intraperitoneal (IP) injection.
-
Duration: 14 days.
-
Monitoring: General health, signs of distress.
-
Endpoint Analysis: Plasma drug concentration.
Protocol 2: Xenograft Tumor Efficacy Study in Mice [1]
-
Animal Model: 6-week-old Nod/Scid mice.
-
Tumor Cells: 5 x 10⁵ HeLa cells or 1 x 10⁶ A549 cells resuspended in DMEM, injected subcutaneously.
-
Treatment Initiation: Varied from day 1 to day 21 post-inoculation.
-
Formulation: this compound in a carrier solution.
-
Dosing Regimen: 50 mg/kg, administered intraperitoneally twice a day.
-
Control Group: Received carrier solution.
-
Monitoring: Tumor volume, animal health.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Dual inhibitory action of this compound on ERK5 and BRD4 signaling pathways.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. apexbt.com [apexbt.com]
Optimizing Xmd8-92 Concentration for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Xmd8-92, a potent dual inhibitor of Extracellular signal-regulated kinase 5 (ERK5/BMK1) and Bromodomain-containing protein 4 (BRD4).[1][2] Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to help you optimize this compound concentration for maximum efficacy in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no compound activity | - Improper storage: this compound may have degraded. - Incorrect concentration: The concentration used may be too low for the specific cell line or model. - Insolubility: The compound may not be fully dissolved. - Cell line resistance: The target cells may not be sensitive to ERK5/BRD4 inhibition. | - Store the compound as a stock solution at -20°C for long-term storage.[3] - Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 20 µM). - Ensure the stock solution is fully dissolved. Gentle warming to 37°C or brief ultrasonication can aid dissolution in DMSO.[3] - Verify the expression of ERK5 and BRD4 in your cell line. |
| High cell toxicity or off-target effects | - Concentration too high: Excessive concentrations can lead to non-specific effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. - Extended incubation time: Prolonged exposure may induce toxicity. | - Lower the concentration of this compound. A recommended starting range for cellular assays is 1-5 µM.[4] - Ensure the final DMSO concentration is typically below 0.5%. - Optimize the incubation time based on your experimental goals and cell type. |
| Inconsistent results between experiments | - Variability in stock solution: Inconsistent preparation of the stock solution. - Cell passage number: Different cell passages can have varied responses. - Inconsistent treatment conditions: Variations in incubation time, cell density, or media. | - Prepare a large batch of stock solution and aliquot for single use to ensure consistency. - Use cells within a consistent and low passage number range. - Maintain strict consistency in all experimental parameters. |
| Precipitation of the compound in media | - Poor solubility in aqueous solutions: this compound has low aqueous solubility. | - Prepare the final dilution from the DMSO stock solution immediately before use. - Avoid repeated freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of ERK5 (also known as BMK1) and bromodomain-containing proteins, particularly BRD4.[1][2] It functions as an ATP-competitive inhibitor for ERK5 with a Kd of approximately 80 nM.[1][4] For BRD4, the Kd is around 170-190 nM.[1][2] By inhibiting these targets, this compound can suppress cancer cell proliferation and tumor-associated angiogenesis.[1][5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A general starting range for cellular experiments is 1-5 µM.[4] However, the optimal concentration is highly dependent on the cell line and the specific biological question. For example, concentrations of 10 and 15 μM have been used for 48 hours in AsPC-1 pancreatic cancer cells.[3] A dose-response study is always recommended to determine the IC50 for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, with a solubility of over 23.8 mg/mL.[3] For a stock solution, dissolve the compound in fresh, high-quality DMSO. This stock solution can be stored at -20°C for several months.[3] When preparing working solutions, it is advisable to warm the stock solution to 37°C and mix thoroughly.[3]
Q4: What are the known downstream effects of this compound treatment?
A4: In cancer cells, this compound treatment has been shown to downregulate Doublecortin-like kinase 1 (DCLK1) and several of its downstream oncogenic targets, including c-MYC, KRAS, and NOTCH1.[6] This leads to the inhibition of pathways involved in epithelial-mesenchymal transition (EMT), pluripotency, and angiogenesis.[6] Additionally, this compound can induce the expression of the cell cycle inhibitor p21.[2]
Q5: Are there known off-target effects for this compound?
A5: Besides ERK5 and BRD4, this compound has been shown to inhibit other kinases at higher concentrations, including DCAMKL2, PLK4, and TNK1.[2] It is important to be aware of these potential off-targets, especially when using higher concentrations. Some studies also suggest that a significant portion of its biological activity may stem from BET (bromodomain and extra-terminal domain) inhibition rather than solely ERK5 inhibition.[4]
Data Presentation
In Vitro Efficacy of this compound
| Target | Assay Type | Value | Reference |
| ERK5 (BMK1) | Kd | 80 nM | [1][2] |
| BRD4(1) | Kd | 170 nM | [1] |
| EGF-induced BMK1 autophosphorylation (HeLa cells) | IC50 | 240 nM | [3] |
| DCAMKL2 | Kd | 190 nM | [2] |
| PLK4 | Kd | 600 nM | [2] |
| TNK1 | Kd | 890 nM | [2] |
Recommended Concentrations for Cellular Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| AsPC-1 (Pancreatic Cancer) | 10 and 15 µM | 48 hours | Downregulation of DCLK1, c-MYC, KRAS, and NOTCH1 mRNA | [3] |
| HeLa (Cervical Cancer), A549 (Lung Cancer) | 0-5 µM | 48 hours | Inhibition of proliferation, induction of p21 expression | [2] |
| Kasumi-1, HL-60 (AML) | Not specified | Not specified | Inhibition of proliferation and increased apoptosis | [7] |
| General Cellular Use | 1-5 µM | Experiment-dependent | General starting recommendation | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Proliferation
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a colorimetric assay like MTT or a fluorescence-based assay like CyQUANT.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 50 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Expression
This protocol describes how to assess the effect of this compound on the expression or phosphorylation of target proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein (e.g., p-ERK5, DCLK1, c-MYC) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits ERK5, BRD4, and downregulates DCLK1, affecting key cancer pathways.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: A logical guide for troubleshooting common experimental issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Xmd8-92 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Xmd8-92 effectively while minimizing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1).[1] It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4).[1] Additionally, it has been shown to inhibit other kinases such as DCAMKL2, PLK4, and TNK1 at higher concentrations.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and potency of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated. |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on preventing its degradation and interpreting results accurately.
Issue 1: Inconsistent or weaker than expected experimental results.
Possible Cause 1: Degradation of this compound stock solution.
-
Recommendation: Prepare fresh stock solutions of this compound in anhydrous DMSO.[2][3] It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Possible Cause 2: Off-target effects.
-
Recommendation: Be aware that this compound is a dual inhibitor of ERK5 and BRD4.[1][2] Some studies suggest that the observed biological effects of this compound may be largely attributable to its inhibition of the BET family of bromodomain-containing proteins, rather than ERK5 inhibition.[4] It is recommended to use additional, more selective ERK5 inhibitors or genetic knockdown approaches to validate that the observed phenotype is specifically due to ERK5 inhibition.
Possible Cause 3: Paradoxical activation of ERK5 signaling.
-
Recommendation: Some small molecule inhibitors of ERK5 have been reported to cause a paradoxical activation of ERK5 signaling. While this has not been definitively reported for this compound, it is a possibility to consider if you observe unexpected results. This can occur through mechanisms independent of the kinase domain. Consider using a secondary assay to confirm the inhibition of ERK5 downstream targets.
Issue 2: Precipitation of this compound in aqueous media.
-
Possible Cause: this compound is poorly soluble in water.[5] Diluting a concentrated DMSO stock directly into aqueous buffer can cause the compound to precipitate.
-
Recommendation: To improve solubility in aqueous solutions for in vivo studies, co-solvents such as PEG300 and Tween 80 can be used.[2] A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] Always prepare this solution fresh and mix thoroughly.[2] For cell culture experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Issue 3: Variability between different batches of this compound.
-
Possible Cause: The purity and molecular weight of this compound can vary between batches, potentially due to hydration.
-
Recommendation: Always refer to the batch-specific certificate of analysis (CoA) for the exact molecular weight and purity.[1] Use the batch-specific molecular weight for all concentration calculations to ensure accuracy.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated for a short period.[5]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: In Vitro Kinase Assay to Measure ERK5 Inhibition
This protocol provides a general workflow. Specific components and conditions should be optimized for your experimental setup.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, and 0.01% Triton X-100.
-
Prepare Reagents:
-
Recombinant active ERK5 enzyme.
-
Myelin basic protein (MBP) as a substrate.
-
ATP solution (prepare a stock, e.g., 10 mM).
-
This compound serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 20 µL of the kinase/substrate mixture (ERK5 and MBP in kinase reaction buffer).
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration to be optimized, often near the Km for ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
-
Detection:
-
Use a phosphospecific antibody to detect phosphorylated MBP via ELISA or a radiometric assay using [γ-³²P]ATP.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Workflows
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling pathway, which can be inhibited by this compound.
Caption: The ERK5 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical workflow for studying the cellular effects of this compound.
References
troubleshooting Xmd8-92 insolubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with XMD8-92, focusing on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with very poor solubility in aqueous media and ethanol.[1][2][3][4][5] It is, however, readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][6][7]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. Is this normal?
A2: Yes, this is a common issue. Due to its hydrophobic nature, this compound can precipitate out of solution when the concentration of the organic solvent (like DMSO) is significantly lowered by dilution in an aqueous buffer. The final DMSO concentration in your assay should be kept as low as possible while maintaining the solubility of this compound.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is highly recommended to prepare stock solutions of this compound in fresh, anhydrous DMSO.[2][6] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[1][6] Stock solutions can typically be stored at -20°C for several months.[1]
Q4: Are there any alternative solvents to DMSO for solubilizing this compound?
A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents like DMF, isopropanol, methanol, and ethanol could potentially be used, though their efficacy for this specific compound is not well-documented in the provided search results.[8] For certain applications, green alternatives to DMSO such as Cyrene™ or zwitterionic liquids (ZIL) are being explored, but their compatibility with this compound would require experimental validation.[9][10][11]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][2][3][4][5] |
| Ethanol | Insoluble | [1][2][4][5] |
| DMSO | ≥23.75 mg/mL to 80 mg/mL | [1][2][3][4][6][7] |
Note: The reported solubility in DMSO can vary between batches. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[2][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 474.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh out 4.75 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and vortex again.[1]
-
Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Once fully dissolved, the clear stock solution can be aliquoted and stored at -20°C.
-
Protocol 2: Preparation of an In Vivo Formulation for Injection
This protocol is adapted from a formulation that has been validated for in vivo use.[4][5]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile tubes
-
-
Procedure (for a 1 mL working solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 26.4 mg/mL).
-
In a sterile tube, add 50 µL of the 26.4 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately.[4][5]
-
Table 2: Example In Vivo Formulations for this compound
| Administration Route | Formulation Components | Final Concentration | Source(s) |
| Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 1.32 mg/mL | [4][5] |
| Injection | 5% DMSO, 95% Corn oil | 0.5 mg/mL | [4][5] |
| Oral Administration | Homogeneous suspension in CMC-Na | ≥5 mg/mL | [4][5] |
Signaling Pathways
This compound is a potent inhibitor of ERK5 (also known as BMK1) and also exhibits inhibitory activity against BRD4.[2][7] Its mechanism of action involves the suppression of downstream signaling cascades that are crucial for cell proliferation and survival.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]
- 8. Solvents other than DMSO - Cell Biology [protocol-online.org]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Xmd8-92 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Xmd8-92 in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells, offering potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| High levels of cell death observed shortly after adding this compound. | 1. Inappropriate Solvent Concentration: High concentrations of DMSO, the common solvent for this compound, can be toxic to primary cells. | - Ensure the final DMSO concentration in your culture medium is below 0.1%. - Include a vehicle-only (DMSO) control in your experiments to assess solvent toxicity. |
| 2. Suboptimal this compound Concentration: Primary cells are often more sensitive to small molecule inhibitors than immortalized cell lines. The initial concentration of this compound may be too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. See the "Experimental Protocols" section for a detailed methodology. | |
| Gradual increase in cell death over several days of treatment. | 1. On-Target Toxicity: The intended targets of this compound, ERK5 and BRD4, are involved in essential cellular processes. Prolonged inhibition can lead to apoptosis.[1][2][3][4] ERK5 inhibition has been shown to induce autophagy-mediated cell death.[1] | - Consider intermittent dosing to allow cells to recover. See the "Experimental Protocols" section for a suggested intermittent dosing schedule. - Reduce the duration of this compound exposure to the minimum time required to achieve the desired biological effect. |
| 2. Off-Target Effects: this compound is known to have off-target effects, particularly inhibition of the BET family of bromodomain-containing proteins, which can contribute to cytotoxicity.[4] | - Use the lowest effective concentration of this compound to minimize off-target effects. - If feasible, compare your results with those from a more selective ERK5 or BRD4 inhibitor to distinguish between on- and off-target effects. | |
| Reduced cell proliferation and changes in cell morphology without significant cell death. | 1. Cytostatic Effects: Inhibition of ERK5 and BRD4 can lead to cell cycle arrest, resulting in reduced proliferation without immediate cell death.[3] | - If reduced proliferation is an acceptable outcome for your experiment, you may not need to adjust your protocol. - If maintaining proliferation is necessary, consider a lower concentration of this compound or a shorter exposure time. |
| 2. Cellular Stress: Primary cells may be undergoing stress that has not yet progressed to apoptosis. | - Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) to mitigate oxidative stress. See the "Experimental Protocols" section for recommended concentrations. Note: Antioxidants may interfere with the efficacy of some kinase inhibitors.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), and Bromodomain-containing protein 4 (BRD4).[7][8] By inhibiting these proteins, this compound can modulate various cellular processes, including proliferation, survival, and gene expression.
Q2: What are the known off-target effects of this compound?
A2: Besides ERK5 and BRD4, this compound has been shown to inhibit other kinases at higher concentrations, including DCAMKL2, TNK1, and PLK4.[8][9] A significant off-target activity is the inhibition of the BET family of bromodomain-containing proteins, which should be considered when interpreting experimental results.[4][9]
Q3: Why are primary cells more sensitive to this compound than cancer cell lines?
A3: Primary cells generally have a lower proliferative rate and different metabolic characteristics compared to cancer cell lines. They may also have more stringent requirements for survival signals that are disrupted by ERK5 and BRD4 inhibition. Cancer cells, on the other hand, often have dysregulated signaling pathways that can sometimes confer resistance to kinase inhibitors.
Q4: What is a recommended starting concentration for this compound in primary cells?
A4: Based on data from various cell lines, a recommended starting range for cellular assays is 1-5 µM.[9] However, for primary cells, it is crucial to perform a dose-response curve starting from a lower concentration (e.g., 100 nM) to determine the optimal concentration for your specific cell type.
Q5: Can I use serum-free medium when treating primary cells with this compound?
A5: Serum starvation is a common technique to synchronize cells or reduce background signaling. However, serum deprivation itself can induce stress and apoptosis in some primary cells.[10][11][12][13][14] If you need to use serum-free or low-serum conditions, it is essential to run parallel controls to distinguish between cytotoxicity caused by serum withdrawal and that caused by this compound. The combination of serum starvation and this compound treatment may have additive cytotoxic effects.[14]
Data Presentation
Table 1: Recommended Concentration Ranges for Troubleshooting
| Strategy | Compound | Starting Concentration Range | Notes |
| Dose-Response | This compound | 100 nM - 10 µM | Perform a 7-point dilution series. |
| Antioxidant Supplementation | N-acetylcysteine (NAC) | 1 - 5 mM | Prepare fresh before use. |
| Vitamin E (α-tocopherol) | 10 - 50 µM | Protect from light. |
Experimental Protocols
1. Protocol for Dose-Response Optimization of this compound
This protocol is designed to identify the optimal concentration of this compound that achieves the desired biological effect while minimizing cytotoxicity.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 100 nM to 10 µM. Include a vehicle-only control (DMSO at the highest concentration used for this compound dilutions) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 (concentration that inhibits 50% of cell viability) and select a concentration for future experiments that is below this value and shows minimal toxicity.
-
2. Protocol for Intermittent Dosing of this compound
This protocol aims to reduce cumulative toxicity by providing cells with recovery periods.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound at the optimized, non-toxic concentration
-
-
Procedure:
-
Culture primary cells under standard conditions.
-
Treat the cells with this compound for a defined period (e.g., 24 hours).
-
After the treatment period, wash the cells twice with sterile PBS and replace the medium with fresh, this compound-free complete culture medium.
-
Allow the cells to recover for a defined period (e.g., 24-48 hours).
-
Repeat the cycle of treatment and recovery as required for your experiment.
-
Monitor cell viability and the desired biological endpoint throughout the experiment.
-
3. Protocol for Co-treatment with Antioxidants
This protocol is for mitigating oxidative stress that may be induced by this compound.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound at the optimized concentration
-
N-acetylcysteine (NAC) or Vitamin E (α-tocopherol)
-
-
Procedure:
-
Prepare fresh antioxidant stock solutions.
-
Pre-treat the primary cells with the antioxidant-supplemented medium for 1-2 hours before adding this compound.
-
Add this compound to the antioxidant-containing medium at the desired final concentration.
-
Incubate for the duration of your experiment.
-
Assess cell viability and the biological effect of this compound. Include controls for the antioxidant alone to ensure it does not interfere with your experimental readout.
-
Visualizations
Caption: Signaling pathways inhibited by this compound and potential cellular outcomes.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Caption: Experimental workflow for developing a low-cytotoxicity protocol for this compound.
References
- 1. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Antioxidant Properties of α-Tocopherol Reduce the Anticancer Activity of Several Protein Kinase Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. XMD 8-92 | ERK | Tocris Bioscience [tocris.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Claspin is Required for Growth Recovery from Serum Starvation through Regulating the PI3K-PDK1-mTOR Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fada.birzeit.edu [fada.birzeit.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accounting for XMD8-92's Inhibition of DCAMKL2, PLK4, and TNK1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of XMD8-92, a potent kinase inhibitor. The primary focus is on its inhibitory activity against Doublecortin-like kinase 2 (DCAMKL2), Polo-like kinase 4 (PLK4), and Thirty-eight negative kinase 1 (TNK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and what are its known off-targets?
This compound is a potent dual inhibitor of Extracellular signal-regulated kinase 5 (ERK5, also known as BMK1) and Bromodomain-containing protein 4 (BRD4).[1][2] It also exhibits inhibitory activity against other kinases, including DCAMKL2, PLK4, and TNK1.[1][3]
Q2: What are the reported binding affinities (Kd) of this compound for DCAMKL2, PLK4, and TNK1?
The dissociation constants (Kd) of this compound for these kinases have been determined as follows:
For comparison, the Kd values for its primary targets are 80 nM for ERK5 and 190 nM for BRD4.[1]
Q3: What are the primary cellular functions of DCAMKL2, PLK4, and TNK1?
-
DCAMKL2: This serine/threonine kinase is involved in microtubule polymerization and has been implicated in neuronal migration and cancer stem cell regulation.[4][5]
-
PLK4: A critical regulator of centriole duplication during the cell cycle. Its dysregulation can lead to genomic instability, a hallmark of cancer.[1][6]
-
TNK1: A non-receptor tyrosine kinase that plays roles in regulating cell growth, apoptosis, and inflammatory signaling pathways, such as the NF-κB and interferon signaling pathways.[6][7]
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Dissociation Constant (Kd) | Reference |
| ERK5 (BMK1) | 80 nM | [1][3] |
| BRD4 | 190 nM | [1] |
| DCAMKL2 | 190 nM | [1][3] |
| PLK4 | 600 nM | [1][3] |
| TNK1 | 890 nM | [1][3] |
Mandatory Visualizations
Caption: this compound Inhibition Profile.
Caption: Troubleshooting Experimental Issues.
Troubleshooting Guide
Issue 1: I am not observing significant inhibition of PLK4 or TNK1 in my experiments, despite the reported Kd values.
Possible Cause 1: Discrepancy between Binding Affinity and Functional Inhibition.
While this compound has measurable binding affinities (Kd) for PLK4 and TNK1, at least one study has reported "no significant inhibitory effect of this compound on TNK1 and PLK4 detected in vitro and in vivo". This suggests that the binding of this compound to these kinases may not translate into potent functional inhibition under all experimental conditions.
Troubleshooting Steps:
-
Validate with a Positive Control: Use a known, potent inhibitor of PLK4 (e.g., Centrinone B) or TNK1 to confirm that your assay system is capable of detecting inhibition.
-
Consider the Assay Format:
-
In Vitro Kinase Assays: The inhibitory activity of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in the assay. The relatively high Kd values for PLK4 and TNK1 suggest that inhibition may be less potent at physiological ATP concentrations. Try performing the kinase assay at a lower ATP concentration (ideally at or below the Km for ATP of the kinase).
-
Cellular Assays: In a cellular context, factors such as cell permeability, active drug efflux pumps, and high intracellular ATP concentrations can reduce the effective concentration of the inhibitor at the target kinase.
-
-
Use Orthogonal Assays: To confirm on-target engagement in cells, consider using a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PLK4 and TNK1 in your cellular model.
Issue 2: My results suggest off-target effects that are not consistent with the inhibition of DCAMKL2, PLK4, or TNK1.
Possible Cause: Inhibition of Other Kinases or Proteins.
This compound has been screened against a large panel of kinases, and while it is relatively selective, it may have other, weaker off-targets that could contribute to the observed phenotype in specific cellular contexts.
Troubleshooting Steps:
-
Consult Kinase Selectivity Databases: Review comprehensive kinase selectivity data for this compound if available (e.g., from resources like the Chemical Probes Portal).
-
Use a Structurally Unrelated Inhibitor: If possible, try to recapitulate your findings using a structurally different inhibitor of your primary target (ERK5 or BRD4) to see if the phenotype is independent of this compound's specific off-target profile.
-
Knockdown/Knockout Experiments: Use RNAi or CRISPR/Cas9 to deplete DCAMKL2, PLK4, or TNK1 and determine if this phenocopies the effects of this compound treatment. This can help to confirm or rule out the involvement of these specific off-targets.
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay for DCAMKL2/TNK1 Inhibition
This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations) should be determined empirically.
-
Reagents:
-
Recombinant human DCAMKL2 or TNK1 enzyme.
-
Peptide substrate: For DCAMKL2, a suitable substrate is the peptide KKLNRTLSFAEPG. For TNK1, a peptide derived from the Wiskott-Aldrich Syndrome Protein (WASP) can be used.[2][7]
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP solution (with [γ-³²P]ATP or [γ-³³P]ATP for radiometric detection, or "cold" ATP for ADP-Glo format).
-
This compound stock solution (in DMSO).
-
Stop solution (e.g., 1% phosphoric acid for radiometric assays).
-
-
Procedure (Radiometric Assay): a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a microplate, add the kinase, peptide substrate, and this compound (or DMSO for control). c. Pre-incubate for 10-15 minutes at room temperature. d. Initiate the reaction by adding the ATP/[γ-³²P]ATP mix. e. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. The reaction should be in the linear range. f. Stop the reaction by adding the stop solution. g. Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). h. Wash the papers extensively with phosphoric acid to remove unincorporated ATP. i. Measure the incorporated radioactivity using a scintillation counter. j. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Assay to Assess PLK4 Inhibition
Inhibition of PLK4 leads to defects in centriole duplication, which can be assessed by immunofluorescence microscopy.
-
Cell Culture and Treatment: a. Plate cells (e.g., U2OS, HeLa) on coverslips in a multi-well plate. b. Treat cells with a dose-range of this compound or a known PLK4 inhibitor (positive control) for a duration that covers at least one full cell cycle (e.g., 24-48 hours).
-
Immunofluorescence Staining: a. Fix the cells with cold methanol or paraformaldehyde. b. Permeabilize the cells (if using paraformaldehyde) with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS). c. Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS). d. Incubate with a primary antibody against a centriolar marker (e.g., Centrin, γ-tubulin). e. Wash and incubate with a fluorescently-labeled secondary antibody. f. Counterstain the DNA with DAPI.
-
Microscopy and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of centrioles per cell. Cells treated with a PLK4 inhibitor are expected to show a decrease in the number of cells with the normal complement of centrioles and an increase in cells with fewer or no centrioles.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. DCAMKL2 [carnabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ERK5 Inhibitors: XMD8-92, AX15836, and BAY-885
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The ERK5 pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation has been implicated in several cancers, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of the first-generation ERK5 inhibitor, XMD8-92, with two second-generation inhibitors, AX15836 and BAY-885, focusing on their biochemical and cellular activities, selectivity, and mechanisms of action.
Biochemical Potency and Selectivity
A critical aspect of any small molecule inhibitor is its potency against the intended target and its selectivity over other related and unrelated proteins. The following tables summarize the available quantitative data for this compound, AX15836, and BAY-885.
| Inhibitor | Target | Potency (Kd/IC50) | Assay Type |
| This compound | ERK5 (BMK1) | Kd: 80 nM[1][2] | Cell-free |
| IC50: 240 nM[3] | EGF-induced BMK1 autophosphorylation in HeLa cells | ||
| AX15836 | ERK5 | IC50: 8 nM | Not specified |
| BAY-885 | ERK5 | IC50: 40 nM | Enzymatic assay |
| IC50: 115 nM | MEF2 reporter cell line (SN12C-MEF2-luc) |
Table 1: Biochemical Potency Against ERK5. This table summarizes the reported potency of this compound, AX15836, and BAY-885 against ERK5 in biochemical or cellular assays.
A significant distinguishing feature of these inhibitors is their off-target activity, particularly against Bromodomain-containing protein 4 (BRD4), an epigenetic reader.
| Inhibitor | Off-Target | Potency (Kd/IC50) | Assay Type | Other Notable Off-Targets (Kd) |
| This compound | BRD4(1) | Kd: 170 nM[1][2] | Cell-free | DCAMKL2 (190 nM), PLK4 (600 nM), TNK1 (890 nM) |
| AX15836 | BRD4 | Kd: 3,600 nM | Not specified | Highly selective over a panel of 200 kinases |
| BAY-885 | BRD4 | No significant activity | Not specified | Highly selective versus 357 kinases |
Table 2: Off-Target Activity. This table highlights the off-target profiles of the three inhibitors, with a focus on BRD4.
Cellular Effects: Proliferation and Apoptosis
The ultimate measure of an inhibitor's utility is its effect on cellular processes. While direct head-to-head comparisons in the same cell line under identical conditions are limited, the available data provides valuable insights.
| Inhibitor | Cell Line | Effect | Observations |
| This compound | Kasumi-1, HL-60 (AML) | Inhibition of proliferation, Induction of apoptosis[4][5] | Increased sub-G1 phase, cell cycle arrest at G1[4] |
| MDA-MB-231, MDA-MB-468 (TNBC) | Synergistic antiproliferative effect with BVD-523 (ERK1/2 inhibitor)[6] | ||
| BAY-885 | MCF7, MDA-MB-231, Hs578T, MDA-MB-453 (Breast Cancer) | Inhibition of viability, Induction of apoptosis[7] | Selectively cytotoxic to breast cancer cells over normal mammary epithelial cells (MCF10A)[7] |
Mechanism of Action and Paradoxical Activation
All three inhibitors are ATP-competitive, binding to the kinase domain of ERK5. However, a crucial and shared characteristic is their ability to induce a "paradoxical activation" of the C-terminal transcriptional activation domain (TAD) of ERK5.[8] This phenomenon is thought to occur because inhibitor binding to the kinase domain causes a conformational change that exposes the nuclear localization signal (NLS) and the TAD, leading to nuclear translocation and subsequent activation of ERK5-dependent transcription.[9][10] This paradoxical activation may explain why the effects of these small molecule inhibitors do not always phenocopy the results of genetic knockdown of ERK5.[11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to XMD8-92 and the MEK1/2 Inhibitor PD184352
An Objective Analysis for Researchers and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to cellular processes like proliferation, differentiation, and survival, making them prime targets in cancer therapy.[1] Within this family, the ERK1/2 and ERK5 (also known as BMK1) cascades are two distinct pathways often implicated in oncogenesis. This guide provides a detailed, data-supported comparison between XMD8-92, a dual inhibitor of ERK5 and bromodomain-containing proteins, and PD184352 (CI-1040), a well-characterized inhibitor of MEK1/2, the upstream activators of ERK1/2.
Mechanism of Action: Targeting Different Nodes of the MAPK Cascades
While both inhibitors impact MAPK signaling, they do so at fundamentally different points. PD184352 is an upstream inhibitor in the classical MAPK pathway, targeting MEK1 and MEK2.[2][3] By preventing MEK1/2 activity, it effectively blocks the subsequent phosphorylation and activation of ERK1 and ERK2.[2] In contrast, this compound directly inhibits the kinase activity of ERK5, a distinct MAPK pathway.[4][5] Critically, this compound also potently inhibits the BET family of bromodomain-containing proteins, particularly BRD4, adding a second, distinct mechanism of action that influences gene transcription.[4][6]
Data Presentation: Quantitative Performance
The following table summarizes the key quantitative parameters for each inhibitor, derived from in vitro and cellular assays.
| Parameter | This compound | PD184352 (CI-1040) |
| Primary Target(s) | ERK5 (BMK1), BRD4[4][6] | MEK1, MEK2[2][7][8] |
| Mechanism of Action | ATP-competitive (kinase)[9] | Non-ATP competitive[3][7][8] |
| Potency (Kd) | ERK5: 80 nM[4][10] BRD4: 170-190 nM[4][6] | Not Applicable (Non-ATP competitive) |
| Potency (IC50 / Ki) | 240 nM (cellular, EGF-induced BMK1 autophosphorylation)[5] | 17 nM (cell-based)[7][8][11] 300 nM (Ki, in vitro)[3] |
| Selectivity Profile | Inhibited >90% at 10µM: • DCAMKL1/2[9][10] • TNK1[9][10] • PLK4[9][10] Kd of Off-Targets: • DCAMKL2: 190 nM[6] • PLK4: 600 nM[6] • TNK1: 890 nM[6] | Highly selective for MEK1/2.[12] ~100-fold more selective for MEK1/2 over MEK5.[7][8] |
| Key Cellular Effects | • Inhibits tumor proliferation & angiogenesis[4][9][13] • Induces p21 expression[4][9] • Downregulates DCLK1 & oncogenic targets[5][14] | • Blocks ERK1/2 phosphorylation[2] • Suppresses MAPK activation[11] • Induces apoptosis[7] • Can cause pathway rebound[15][16] |
| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models (pancreatic, lung, renal) at doses of ~50 mg/kg.[4][9][13][14][17] | Orally active, demonstrates antitumor activity in xenograft models (pancreatic, colon, breast).[2][18] |
| Caveats | The dual inhibition of ERK5 and BRD4 makes it difficult to attribute cellular effects solely to ERK5 inhibition.[10] | Long-term treatment can lead to reactivation of the MAPK pathway through feedback loop disruption.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. Below are protocols for key experiments used to characterize these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
-
Reaction Setup: Prepare a reaction mixture in a microplate containing a kinase buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 2 mM EGTA), a purified, active kinase (e.g., recombinant MEK1 or ERK5), and the inhibitor (this compound or PD184352) at various concentrations.
-
Substrate Addition: Add the specific protein substrate for the kinase (e.g., inactive GST-ERK2 for MEK1; Myelin Basic Protein for ERK5) and the phosphate donor, [γ-³²P]ATP.[7]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes) to allow for phosphorylation.
-
Termination: Stop the reaction by adding Laemmli SDS sample buffer.[7]
-
Detection: Resolve the phosphorylated substrate from the reaction mixture using SDS-PAGE. The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a phosphorimager.
-
Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Pathway Inhibition Assay (Western Blot)
This assay confirms that the inhibitor can access its target within a cell and block downstream signaling.
-
Cell Culture: Plate cells (e.g., A549, HeLa) and grow to 70-80% confluency. Serum-starve the cells overnight to lower basal pathway activity.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound, PD184352, or a DMSO vehicle control for 1-2 hours.
-
Pathway Stimulation: Add a growth factor or mitogen (e.g., EGF, PMA) for a short period (5-15 minutes) to induce robust pathway activation.[9][19]
-
Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-Total-ERK1/2, anti-p-ERK5) and a loading control (e.g., anti-GAPDH).
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The reduction in the phosphorylated protein signal relative to the total protein and loading control indicates the inhibitor's efficacy.
Protocol 3: Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Addition: Treat the cells with a serial dilution of this compound or PD184352. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions.
-
Reagent Addition: Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[20]
-
Signal Measurement: After a brief incubation with the reagent, measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the IC50 or GI50 value, representing the concentration at which growth is inhibited by 50%.
Conclusion and Recommendations
This compound and PD184352 are valuable but distinct research tools that target different arms of the MAPK signaling network.
-
PD184352 is a highly selective, potent, non-competitive inhibitor of MEK1/2 . It is an appropriate tool for specifically studying the consequences of blocking the canonical ERK1/2 pathway. Researchers using PD184352 should remain aware of potential pathway rebound effects in long-term experiments.[15]
The choice between these two compounds should be strictly guided by the biological question. They are not interchangeable and should not be considered as targeting the same "ERK pathway." PD184352 is for the study of MEK1/2-ERK1/2 signaling, whereas this compound is for the study of ERK5 and/or BRD4 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. PD184352 | Cell Signaling Technology [cellsignal.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEK-inhibitor PD184352 enhances the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922: the role of cell type and drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 20. oncotarget.com [oncotarget.com]
Validating the Inhibitory Effect of Xmd8-92 on ERK5 Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the ERK5 signaling pathway, this guide provides a comprehensive comparison of Xmd8-92 with other ERK5 inhibitors. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the signaling pathway and experimental workflows to aid in the objective assessment of this compound's efficacy and specificity.
Introduction to ERK5 Signaling
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival.[2][3] The canonical activation of ERK5 involves a three-tiered kinase cascade: a MAPKKK (MEKK2/3) phosphorylates and activates a MAPKK (MEK5), which in turn phosphorylates and activates ERK5 on the T-E-Y motif (Threonine-Glutamic acid-Tyrosine) in its activation loop.[1][4][5]
This compound: A Dual Inhibitor of ERK5 and BRD4
This compound was one of the first identified inhibitors of ERK5.[6] It acts as an ATP-competitive inhibitor, binding to the kinase domain of ERK5.[6] However, subsequent research revealed that this compound also potently inhibits Bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription.[1][7] This dual activity is a critical consideration when interpreting experimental results using this compound, as some observed cellular effects may be attributable to BRD4 inhibition rather than or in addition to ERK5 inhibition.[1][8]
Comparative Analysis of ERK5 Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used ERK5 inhibitors, providing a basis for comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 / Kd for ERK5 | IC50 / Kd for Other Targets | Reference(s) |
| This compound | ERK5, BRD4 | Kd: 80 nM | Kd (BRD4): 170 nM | [9] |
| IC50 (cellular): 240 nM | [9] | |||
| AX-15836 | ERK5 (selective) | IC50: 8 nM | Kd (BRD4): 3,600 nM | [10][11] |
| JWG-071 | ERK5, LRRK2 | IC50: 88 nM | IC50 (LRRK2): 109 nM | [12][13] |
| BIX02189 | MEK5, ERK5 | IC50 (MEK5): 1.5 nM | IC50 (ERK5): 59 nM | [14] |
Experimental Protocols for Validating ERK5 Inhibition
Accurate validation of the inhibitory effect of compounds like this compound on ERK5 phosphorylation is crucial. The two primary methods for this are Western Blotting for phosphorylated ERK5 (p-ERK5) and in-vitro kinase assays.
Western Blotting for Phospho-ERK5 (Thr218/Tyr220)
This method allows for the detection of the phosphorylated, active form of ERK5 within a cell lysate.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the inhibitor (e.g., this compound) at various concentrations for the desired time.
-
Include positive (e.g., EGF-stimulated) and negative (unstimulated) controls.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5 at Thr218/Tyr220) overnight at 4°C with gentle agitation.[15][16][17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5 or a housekeeping protein like β-actin or GAPDH.
-
In-vitro Kinase Assay
This assay directly measures the enzymatic activity of ERK5 and its inhibition by a compound in a cell-free system.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant active ERK5 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP, or a specific peptide substrate), and the kinase assay buffer.[18][19]
-
Add the test inhibitor (e.g., this compound) at a range of concentrations to the reaction mixture.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with fluorescence-based detection).[18]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose paper).
-
For radioactive assays: Separate the phosphorylated substrate from the unincorporated ATP using methods like SDS-PAGE followed by autoradiography or by spotting on phosphocellulose paper and washing. Quantify the radioactivity incorporated into the substrate.
-
For non-radioactive assays (e.g., fluorescence-based): Measure the signal (e.g., fluorescence intensity) according to the specific assay kit's instructions.[20]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the ERK5 Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The ERK5 signaling cascade from extracellular stimuli to gene expression.
Caption: Workflow for validating ERK5 phosphorylation inhibitors.
Conclusion
Validating the inhibitory effect of this compound on ERK5 phosphorylation requires a multi-faceted approach. While this compound is a potent inhibitor of ERK5, its off-target effect on BRD4 necessitates careful experimental design and the use of more selective inhibitors, such as AX-15836, for comparative analysis. The provided experimental protocols and diagrams serve as a guide for researchers to rigorously assess the efficacy and specificity of this compound and other potential ERK5 inhibitors, ultimately contributing to a deeper understanding of the ERK5 signaling pathway and its role in health and disease.
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. phospho-ERK5 (pThr218/pTyr220) antibody Western E7153 [sigmaaldrich.com]
- 17. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
XMD8-92: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of XMD8-92, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). The following sections present quantitative data on its binding affinity and inhibitory concentrations against its primary target and various off-target kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. This compound has been profiled against large panels of kinases, revealing a high degree of selectivity for ERK5, though it also exhibits activity against other kinases and bromodomains.
In Vitro Binding and Inhibitory Activity
The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound against its primary target ERK5 and a selection of off-target kinases. This data is compiled from in vitro ATP-site competition binding assays and cellular assays.
| Target Family | Target | Assay Type | Potency (nM) | Citation |
| Primary Target (MAPK) | ERK5 (BMK1/MAPK7) | ATP-site competition binding (Kd) | 80 | [1][2] |
| ERK5 (BMK1) | EGF-induced autophosphorylation in HeLa cells (IC50) | 240 | [3][4] | |
| ERK5 (BMK1) | KiNativ in HeLa cell lysates (IC50) | 1500 | [1] | |
| Primary Target (Bromodomain) | BRD4 | Not Specified (Kd) | 170 | [3] |
| Off-Target (CAMK) | DCAMKL2 | ATP-site competition binding (Kd) | 190 | [5] |
| Off-Target (Polo-like Kinase) | PLK4 | ATP-site competition binding (Kd) | 600 | [5] |
| Off-Target (Tyrosine Kinase) | TNK1 | ATP-site competition binding (Kd) | 890 | [5] |
| TNK1 | KiNativ in HeLa cell lysates (IC50) | 10000 | [1] | |
| ACK1 (TNK2) | KiNativ in HeLa cell lysates (IC50) | 18000 | [1] |
Note: Lower values indicate higher potency.
Experimental Protocols
The data presented in this guide is based on established methodologies for determining kinase inhibitor selectivity. The key experimental protocols are described below.
In Vitro ATP-Site Competition Binding Assay
This assay is a high-throughput method used to determine the affinity of a compound for a large number of kinases.
-
Assay Principle: The assay measures the ability of a test compound (this compound) to displace a known, tagged ATP-competitive ligand from the ATP-binding site of a panel of kinases.
-
Procedure:
-
A panel of recombinant kinases is incubated with the tagged ATP-competitive ligand.
-
This compound is added at various concentrations.
-
The amount of displaced tagged ligand is quantified, typically using fluorescence or luminescence-based detection methods.
-
The dissociation constant (Kd) is calculated from the concentration of this compound required to displace 50% of the tagged ligand.
-
-
Application: This method was used to profile this compound against a panel of 402 different kinases, identifying ERK5 as the primary target and several other kinases with lower affinity.[1]
Cellular Kinase Inhibition Assay (e.g., EGF-Induced Autophosphorylation)
This type of assay measures the ability of an inhibitor to block kinase activity within a cellular context.
-
Assay Principle: The activation of ERK5 by upstream signals, such as Epidermal Growth Factor (EGF), leads to its autophosphorylation, which can be detected as a shift in its molecular weight on an SDS-PAGE gel.
-
Procedure:
-
HeLa cells are serum-starved overnight to reduce basal kinase activity.
-
The cells are pre-treated with varying concentrations of this compound for one hour.
-
Cells are then stimulated with EGF to induce ERK5 activation.
-
Cell lysates are prepared and subjected to SDS-PAGE and immunoblotting using an antibody specific for ERK5.
-
The inhibition of the mobility shift indicates the inhibition of ERK5 autophosphorylation.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the EGF-induced autophosphorylation.[1][3]
-
Mandatory Visualization
Signaling Pathway of this compound Inhibition
The diagram below illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound. This pathway is crucial for cell proliferation, survival, and angiogenesis.
Caption: The MEK5-ERK5 signaling pathway and its inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for determining the selectivity of a kinase inhibitor using an in vitro competition binding assay.
Caption: Workflow for in vitro kinase inhibitor selectivity profiling.
References
XMD8-92 Combination Therapy: A Comparative Guide for Enhanced Anti-Cancer Efficacy
For Immediate Release to the Scientific Community
The dual-specificity kinase inhibitor XMD8-92, which targets Extracellular signal-regulated kinase 5 (ERK5) and Bromodomain-containing protein 4 (BRD4), has demonstrated significant promise in preclinical cancer models. This guide provides a comparative analysis of this compound in combination with other anti-cancer agents, offering researchers and drug development professionals a comprehensive overview of its synergistic potential. The following sections detail the enhanced efficacy of these combination therapies, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
Combination with 5-Fluorouracil (5-FU) in Colon Cancer
The combination of this compound with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) has shown synergistic anti-cancer effects in colon cancer models. This combination leads to enhanced tumor growth inhibition compared to either agent alone.
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Vehicle | p-value vs. 5-FU alone |
| Vehicle Control | - | - | - |
| This compound (monotherapy) | 46 | < 0.001 | - |
| 5-FU (monotherapy) | 51 | < 0.001 | - |
| This compound + 5-FU | 70 | < 0.001 | < 0.05 |
Data from in vivo HCT116 xenograft model.[1]
Mechanism of Synergy
The synergistic effect of combining this compound with 5-FU in colon cancer cells is, at least in part, dependent on a p53-mediated apoptotic pathway.[1] Inhibition of ERK5 by this compound sensitizes the cancer cells to the cytotoxic effects of 5-FU, leading to a significant increase in apoptosis.[1]
Experimental Protocol: In Vivo Xenograft Study
-
Cell Line: HCT116 human colon carcinoma cells.
-
Animal Model: BALB/c scid mice (6-8 weeks old).
-
Tumor Induction: Subcutaneous injection of HCT116 cells.
-
Treatment Groups:
-
Vehicle control.
-
This compound (dose and schedule to be specified from the primary literature).
-
5-Fluorouracil (dose and schedule to be specified from the primary literature).
-
This compound + 5-Fluorouracil.
-
-
Duration: 14 days.
-
Endpoint: Tumor volume measurement to determine tumor growth inhibition.[1]
Combination with ERK1/2 Inhibitor (BVD-523) in Triple-Negative Breast Cancer
A novel approach to overcome compensatory signaling pathways in cancer involves the dual inhibition of ERK1/2 and ERK5. The combination of the ERK1/2 inhibitor BVD-523 with this compound has been shown to be more effective than ERK1/2 inhibition alone in preclinical models of triple-negative breast cancer (TNBC).
Comparative Efficacy Data
| Treatment Group | Relative Cell Migration (%) | Intracellular ROS Levels (Fold Change) | In Vivo Tumor Growth |
| Control | 100 | 1.0 | - |
| BVD-523 | Moderately reduced | Slightly increased | Moderate inhibition |
| BVD-523 + this compound | Significantly reduced | Significantly increased | Superior inhibition |
| SKLB-D18 (Dual Inhibitor) | Most significantly reduced | Most significantly increased | Most superior inhibition |
Data from studies on MDA-MB-231 and MDA-MB-468 TNBC cell lines and corresponding xenograft models.[2]
Mechanism of Action
Inhibition of ERK1/2 can lead to a compensatory activation of the ERK5 pathway in some cancers, promoting cell survival and proliferation.[3] By simultaneously inhibiting both pathways with a combination of BVD-523 and this compound, this compensatory mechanism is blocked, leading to enhanced anti-tumor effects.[2] This dual inhibition results in a more significant reduction in cell migration and an increase in reactive oxygen species (ROS), ultimately leading to greater tumor cell death.[2]
Experimental Protocols
-
Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).
-
Wound-healing Assay:
-
Cells are grown to confluence in a multi-well plate.
-
A scratch is made through the cell monolayer.
-
Cells are treated with the respective inhibitors.
-
The rate of wound closure is monitored over time to assess cell migration.[2]
-
-
Transwell Assay:
-
Cells are seeded in the upper chamber of a transwell insert.
-
The lower chamber contains a chemoattractant.
-
Cells are treated with the inhibitors.
-
The number of cells that migrate through the porous membrane to the lower chamber is quantified.[2]
-
-
Intracellular ROS Measurement:
-
Cells are treated with the inhibitors.
-
Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.
-
The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured.[2]
-
-
In Vivo Xenograft Study:
-
MDA-MB-231 cells are implanted into nude mice.
-
Mice are treated with the respective single agents or combination.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised for immunohistochemical analysis of proliferation markers like Ki-67.[2]
-
Combination with Doxorubicin
Preclinical evidence suggests that ERK5 inhibition by this compound can enhance the cytotoxic effects of the anthracycline chemotherapeutic agent doxorubicin in various cancer types, including triple-negative breast cancer, squamous skin cancer, and malignant mesothelioma.[4]
Mechanism of Synergy
The combination of this compound and doxorubicin has been shown to synergistically induce p53, a critical tumor suppressor protein.[4] This leads to enhanced tumor regression in cancer cells.[4] In malignant mesothelioma, ERK5 inhibition via this compound in combination with doxorubicin has been shown to enhance anti-tumor activity.[4]
Experimental Protocol: General Approach for In Vitro Synergy Studies
-
Cell Lines: Relevant cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer).[4]
-
Treatment: Cells are treated with a range of concentrations of this compound, doxorubicin, and the combination of both.
-
Assays:
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To determine the half-maximal inhibitory concentration (IC50) for each drug and to assess the synergistic effect on cell growth inhibition.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To quantify the induction of apoptosis.
-
Western Blotting: To analyze the expression levels of key proteins in the signaling pathways involved, such as p53.[4]
-
-
Data Analysis: Combination Index (CI) is calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Conclusion
The preclinical data presented in this guide strongly support the continued investigation of this compound in combination with standard chemotherapies and other targeted agents. The synergistic effects observed in colon cancer, triple-negative breast cancer, and other malignancies highlight the potential of these combination strategies to enhance therapeutic efficacy and overcome drug resistance. Further clinical evaluation is warranted to translate these promising preclinical findings into improved outcomes for cancer patients.
References
- 1. MEK5/ERK5 signaling inhibition increases colon cancer cell sensitivity to 5-fluorouracil through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
XMD8-92 as a Positive Control for Novel ERK5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. The development of novel and specific ERK5 inhibitors is an active area of research. In this context, well-characterized tool compounds are essential for validating new chemical entities. XMD8-92 has historically been utilized as a potent inhibitor of ERK5 and serves as a valuable positive control in screening and validation assays for novel ERK5-targeting compounds.
This guide provides a comparative overview of this compound and other notable ERK5 inhibitors, presenting key experimental data to aid researchers in selecting appropriate controls and designing robust screening assays.
Comparative Analysis of ERK5 Inhibitors
The efficacy of small molecule inhibitors is primarily defined by their potency (IC50 or Kd values) and selectivity. While this compound is a potent inhibitor of ERK5, it is crucial to acknowledge its significant off-target activity, particularly against Bromodomain-containing protein 4 (BRD4). This dual activity can complicate the interpretation of experimental results, attributing effects solely to ERK5 inhibition when BRD4-mediated transcriptional regulation may also be involved. Newer generations of ERK5 inhibitors have been developed with improved selectivity profiles.
| Inhibitor | Target(s) | IC50 / Kd (ERK5) | Off-Target(s) of Note (IC50 / Kd) | Key Features |
| This compound | ERK5, BRD4 | 80 nM (Kd)[1][2] | BRD4 (190 nM, Kd)[1], DCAMKL2 (190 nM, Kd), PLK4 (600 nM, Kd), TNK1 (890 nM, Kd)[1] | Potent dual ERK5/BRD4 inhibitor. Widely used as a positive control, but off-target effects must be considered. |
| AX15836 | ERK5 | 8 nM (IC50)[3][4] | BRD4 (3,600 nM, Kd)[3] | Highly potent and selective for ERK5 over BRD4 and a broad panel of other kinases.[3] |
| BAY-885 | ERK5 | 35 nM (IC50)[5] | Weak inhibition of other kinases.[5] | Potent and selective ERK5 inhibitor.[5] |
| JWG-071 | ERK5, LRRK2 | 88 nM (IC50)[6][7] | LRRK2 (109 nM, IC50)[6][7] | Dual ERK5/LRRK2 inhibitor with improved selectivity against BRD4 compared to this compound.[8][9] |
Signaling Pathway and Experimental Workflows
To effectively screen for and validate novel ERK5 inhibitors, a clear understanding of the ERK5 signaling pathway and standardized experimental procedures are essential.
ERK5 Signaling Pathway
The ERK5 signaling cascade is typically initiated by various extracellular stimuli, including growth factors and stress signals. These stimuli activate upstream kinases, MEKK2 or MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates the TEY (Threonine-Glutamate-Tyrosine) motif in the activation loop of ERK5, leading to its activation. Activated ERK5 can then translocate to the nucleus and phosphorylate various downstream substrates, including transcription factors like the Myocyte Enhancer Factor 2 (MEF2) family, thereby regulating gene expression.
ERK5 Signaling Pathway Diagram
Experimental Workflow for Screening Novel ERK5 Inhibitors
A typical workflow for identifying and validating novel ERK5 inhibitors involves a series of in vitro and cell-based assays.
Experimental Workflow for Inhibitor Screening
Detailed Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of ERK5 inhibitors.
In Vitro ERK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERK5.
Materials:
-
Recombinant active ERK5 enzyme
-
MEF2C or Myelin Basic Protein (MBP) as a substrate
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a phosphospecific antibody)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na₃VO₄)
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
Phosphocellulose paper or microtiter plates for antibody-based detection
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant ERK5 enzyme.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO-only control (vehicle) and this compound as a positive control for inhibition.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid or by boiling in SDS-PAGE sample buffer).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, use an ELISA-based format where the phosphorylated substrate is detected using a phosphospecific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell-Based MEF2 Reporter Assay
This assay measures the downstream transcriptional activity of ERK5 in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T or HeLa)
-
Expression plasmids for constitutively active MEK5 (MEK5D) and wild-type ERK5
-
A reporter plasmid containing multiple MEF2 binding sites upstream of a luciferase or other reporter gene
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay reagent
-
Luminometer
-
Test compounds (including this compound)
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the MEK5D, ERK5, MEF2-reporter, and control plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a DMSO control and this compound as a positive control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the activity of both the primary (e.g., Firefly) and control (e.g., Renilla) luciferases using a luminometer.
-
Normalize the primary reporter activity to the control reporter activity.
-
Calculate the percentage of inhibition of MEF2-driven reporter gene expression and determine the IC50 values.
Western Blotting for Phospho-ERK5
This technique is used to assess the phosphorylation status of ERK5 in cells, which is a direct indicator of its activation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulant (e.g., EGF, sorbitol)
-
Test compounds (including this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds or this compound for 1-2 hours.
-
Stimulate the cells with a known ERK5 activator (e.g., EGF or sorbitol) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5 or a housekeeping protein (e.g., GAPDH or β-actin).
By utilizing this compound as a positive control and employing these standardized assays, researchers can confidently assess the potency and cellular efficacy of novel ERK5 inhibitors, paving the way for the development of new therapeutics targeting this important signaling pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JWG-071 - MedChem Express [bioscience.co.uk]
A Comparative Analysis of Xmd8-92 and Other Prominent BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the dual ERK5/BRD4 inhibitor, Xmd8-92, against other well-characterized BRD4 inhibitors: JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). The information is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and other fields where BRD4 is a therapeutic target.
Introduction to BRD4 and Its Inhibition
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a critical role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and super-enhancers, driving the expression of key oncogenes such as c-MYC. Consequently, BRD4 has emerged as a promising therapeutic target in various cancers and inflammatory diseases.
Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) have shown significant anti-tumor activity in preclinical and clinical studies. This guide focuses on a comparative evaluation of four such inhibitors, highlighting their biochemical potency, selectivity, and cellular activity.
Comparative Analysis of BRD4 Inhibitors
The following tables summarize the quantitative data on the binding affinity and cellular potency of this compound, JQ1, OTX015, and ABBV-075.
Table 1: Biochemical Binding Affinity against BRD4
| Inhibitor | Target(s) | BRD4 (BD1) | BRD4 (BD2) | Other BET Family Members | Assay Type | Reference(s) |
| This compound | ERK5, BRD4 | Kd: 170 nM | Not Specified | Not Specified | Cell-free assay | [1] |
| Kd: 190 nM | Not Specified | DCAMKL2 (Kd: 190 nM), PLK4 (Kd: 600 nM), TNK1 (Kd: 890 nM) | Cell-free assay | [2] | ||
| (+)-JQ1 | Pan-BET | Kd: ~50 nM | Kd: ~90 nM | BRD2 (BD1), BRD3 (BD1/2), BRDT (BD1) - comparable or weaker affinity | Isothermal Titration Calorimetry (ITC) | [3] |
| IC50: 77 nM | IC50: 33 nM | AlphaScreen | [3] | |||
| OTX015 | Pan-BET | IC50: 92-112 nM (for BRD2/3/4) | IC50: 92-112 nM (for BRD2/3/4) | BRD2, BRD3 | Not Specified | [4] |
| ABBV-075 | Pan-BET | Ki: 1-2.2 nM | Ki: 1-2.2 nM | BRD2 (Ki: 1-2.2 nM), BRDT (Ki: 1-2.2 nM), BRD3 (Ki: 12.2 nM) | TR-FRET | [5][6] |
| IC50: 11 nM | IC50: 3 nM | BRD2 (BD1/2), BRD3 (BD1/2), BRDT (BD1/2) - nanomolar IC50 values | TR-FRET | [7] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity, with lower values indicating higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of an inhibitor required to reduce a biological activity by half. These values can vary depending on the assay conditions.
Table 2: Cellular Proliferation (IC50) in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | HeLa | Cervical Cancer | Induces p21 expression | [2] |
| A549 | Lung Cancer | Induces p21 expression | [2] | |
| (+)-JQ1 | NMC cells | NUT Midline Carcinoma | < 0.5 | [3] |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | 0.12 | [8] | |
| OTX015 | Acute Myeloid Leukemia (OCI-AML3) | AML | < 1 | [4] |
| Acute Lymphoblastic Leukemia (JURKAT) | ALL | < 1 | [4] | |
| Acute Myeloid Leukemia (K562) | AML | Resistant | [4] | |
| ABBV-075 | Acute Myeloid Leukemia (MV4-11) | AML | 0.0019 | [5] |
| Acute Myeloid Leukemia (Kasumi-1) | AML | 0.0063 | [5] | |
| Acute Lymphoblastic Leukemia (RS4;11) | ALL | 0.0064 | [5] |
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway and Inhibition
BRD4 acts as a scaffold to recruit the P-TEFb complex to acetylated chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the oncogene c-MYC. BRD4 inhibitors competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of these target genes, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: BRD4 signaling pathway and mechanism of inhibition.
Experimental Workflow for Comparing BRD4 Inhibitors
A typical workflow for the comparative analysis of BRD4 inhibitors involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.
Caption: A typical experimental workflow for comparing BRD4 inhibitors.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding
Principle: This bead-based immunoassay measures the binding of a biotinylated histone peptide to a GST-tagged BRD4 bromodomain. Streptavidin-coated donor beads bind the biotinylated peptide, and glutathione-coated acceptor beads bind the GST-tagged BRD4. When in close proximity due to the BRD4-histone interaction, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. Competitive inhibitors will disrupt this interaction, causing a decrease in the signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, JQ1) in DMSO, followed by dilution in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute GST-tagged BRD4 (BD1 or BD2) and biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16) in Assay Buffer to their optimal concentrations (determined through titration experiments).
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the inhibitor solution to the wells.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Add 5 µL of the GST-tagged BRD4 solution.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Add 5 µL of a suspension of glutathione acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes with gentle shaking.
-
Add 5 µL of a suspension of streptavidin donor beads.
-
Incubate in the dark at room temperature for 60 minutes with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a saturating concentration of a known potent inhibitor).
-
IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Harvest cancer cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BRD4 inhibitors in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide provides a comprehensive overview of this compound in the context of other well-established BRD4 inhibitors. While this compound is a potent dual inhibitor of ERK5 and BRD4, its BRD4 inhibitory activity is notable. For researchers specifically targeting BRD4, inhibitors like ABBV-075 and JQ1 offer higher biochemical potency. However, the dual-targeting nature of this compound may offer unique therapeutic advantages in certain cancer contexts where both ERK5 and BRD4 pathways are dysregulated. The choice of inhibitor should be guided by the specific research question, the desired selectivity profile, and the cellular context being investigated. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other BRD4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of XMD8-92 Results with Genetic Knockdown of ERK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor XMD8-92 and genetic knockdown techniques for studying the function of Extracellular signal-regulated kinase 5 (ERK5). Understanding the nuances between these two approaches is critical for the accurate interpretation of experimental results and for advancing drug discovery programs targeting the ERK5 signaling pathway. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological and experimental frameworks.
Introduction to ERK5 and the Role of this compound
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a signaling cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] The MEK5-ERK5 pathway has emerged as a promising target in cancer therapy, as its dysregulation is associated with tumor growth and metastasis in various cancers.[1][3]
This compound is a small molecule inhibitor widely used to probe the function of ERK5.[4] However, accumulating evidence has revealed that this compound possesses significant off-target activity, most notably against Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[4][5] This dual inhibitory nature complicates the attribution of observed phenotypes solely to ERK5 inhibition.[5] Consequently, cross-validation of findings with genetic knockdown of ERK5, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), is essential to delineate the specific roles of ERK5.[5]
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the comparative effects of this compound and ERK5 genetic knockdown on various cancer models. The data is compiled from multiple studies to provide a broad overview.
| Parameter | This compound Treatment | ERK5 Genetic Knockdown (siRNA/shRNA) | Key Considerations & References |
| Cell Proliferation | Inhibition observed in various cancer cell lines (e.g., AML, TNBC).[1][3] | Significant inhibition of proliferation, often consistent with this compound results.[3] | The anti-proliferative effects of this compound may be partially due to BRD4 inhibition.[5] |
| Apoptosis | Induces apoptosis in cancer cells, such as Acute Myeloid Leukemia (AML).[1] | Genetic knockdown of ERK5 also promotes apoptosis. | Provides stronger evidence for ERK5's role in cell survival. |
| Downstream Signaling (c-Myc) | Decreases c-Myc protein and mRNA levels.[6] | Knockdown of ERK5 also leads to a reduction in c-Myc. | BRD4 is a known regulator of c-Myc transcription, confounding the interpretation of this compound data. |
| Downstream Signaling (Cyclin D1) | Reduces Cyclin D1 expression.[6] | Knockdown of ERK5 results in decreased Cyclin D1 levels. | Confirms ERK5's role in cell cycle progression. |
| In Vivo Tumor Growth | Reduces tumor growth in xenograft models. A 50 mg/kg dose of this compound resulted in a 7.75% tumor inhibition rate in a TNBC model.[3][7] | Combined knockdown of ERK1/2 and ERK5 shows significant tumor growth inhibition.[3] | In vivo effects of this compound are likely a combination of ERK5 and BRD4 inhibition.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound or ERK5 knockdown on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Treatment:
-
This compound: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
ERK5 Knockdown: For siRNA experiments, seed the cells after transfection according to the specific transfection protocol.
-
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Genetic Knockdown of ERK5 using siRNA
This protocol outlines a general procedure for transiently silencing ERK5 expression.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Solution A: Dilute 20-80 pmol of ERK5-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
Solution B: Dilute a suitable volume of a lipid-based transfection reagent (e.g., Lipofectamine) into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 15-30 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells for downstream analysis (e.g., Western blotting or qRT-PCR) to confirm the reduction in ERK5 expression.
Western Blotting
This protocol is for detecting the protein levels of ERK5 and its downstream targets.
-
Cell Lysis: Lyse the treated or transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK5, phosphorylated ERK5, c-Myc, Cyclin D1, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway
Caption: The MEK5-ERK5 signaling cascade and its downstream targets.
Experimental Workflow
Caption: Workflow for cross-validating this compound effects with ERK5 knockdown.
Logical Relationship
Caption: Logical diagram illustrating the on- and off-target effects of this compound.
References
- 1. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Xmd8-92 with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic potential of Xmd8-92, a dual inhibitor of Extracellular signal-regulated kinase 5 (ERK5) and Bromodomain-containing protein 4 (BRD4), when used in combination with conventional chemotherapy agents. This guide summarizes key experimental findings, presents comparative data with alternative inhibitors, and provides detailed experimental protocols to facilitate further research in this promising area of cancer therapy.
This compound has emerged as a compelling anti-cancer agent due to its dual inhibitory action on ERK5 and BRD4, both of which are implicated in tumor growth, proliferation, and survival. Preclinical studies have demonstrated its potential to not only inhibit cancer cell growth as a monotherapy but also to enhance the efficacy of standard chemotherapeutic drugs, suggesting a synergistic relationship that could lead to more effective and durable treatment outcomes.
Synergistic Potential of this compound with Chemotherapy
This compound has shown significant synergistic effects when combined with various chemotherapeutic agents across different cancer types. Notably, its combination with doxorubicin has been shown to synergistically induce p53, a critical tumor suppressor protein, leading to enhanced apoptosis in cervical and lung cancer cells. In colon cancer models, the combination of this compound with 5-fluorouracil (5-FU) resulted in a significant increase in apoptosis and a reduction in tumor burden in vivo, highlighting its potential to overcome resistance to conventional therapies.[1]
The dual-targeting nature of this compound likely contributes to its synergistic activity. By inhibiting ERK5, a key component of the MAPK signaling pathway, this compound can disrupt pro-survival signals that are often upregulated in response to chemotherapy-induced cellular stress. Simultaneously, its inhibition of BRD4, an epigenetic reader, can modulate the expression of oncogenes and other genes involved in drug resistance.
Comparison with Alternative Inhibitors
To provide a broader context, this guide compares the synergistic potential of this compound with other inhibitors targeting the ERK5 and BRD4 pathways.
| Inhibitor | Target(s) | Combination Partner(s) | Cancer Type(s) | Observed Synergistic Effects |
| This compound | ERK5, BRD4 | Doxorubicin, 5-Fluorouracil | Cervical, Lung, Colon | Increased apoptosis, p53 induction, reduced tumor burden[1] |
| AX15836 | ERK5 (selective) | Ipatasertib (Akt inhibitor) | Triple-Negative Breast Cancer | Synergistic reduction in cell viability[2] |
| JQ1 | BRD4 | Docetaxel, Panobinostat (HDAC inhibitor) | Prostate Cancer, Neuroblastoma | Synergistic growth inhibition and apoptosis[3][4] |
This table summarizes findings from preclinical studies and is intended for informational purposes. The direct comparison of the potency of synergistic effects requires head-to-head studies.
Experimental Protocols
To aid researchers in designing and conducting their own investigations into the synergistic effects of this compound, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is designed to assess the effect of this compound and a chemotherapeutic agent, both alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving compounds)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for both this compound and the chemotherapeutic agent in complete culture medium. Also, prepare combinations of the two drugs at various fixed ratios (e.g., based on the IC50 values of the individual drugs).
-
Treatment: Remove the overnight culture medium and add the prepared drug solutions (single agents and combinations) to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values for the individual agents. For combination treatments, the Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[5][6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound, the chemotherapeutic agent, or the combination for a predetermined time. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the provided Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the results to determine if the combination treatment leads to a significant increase in apoptosis compared to the single agents.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the synergistic anti-tumor efficacy of this compound and a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapeutic agent alone, and (4) this compound + Chemotherapeutic agent.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups. Statistical analysis can be used to determine if the combination therapy results in a significantly greater tumor growth inhibition compared to the individual treatments, indicating a synergistic effect in vivo.[8][9][10]
Visualizing the Mechanisms of Synergy
To better understand the proposed mechanisms underlying the synergistic effects of this compound with chemotherapy, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Xmd8-92
This guide provides essential safety, handling, and disposal protocols for Xmd8-92, a potent and selective inhibitor of ERK5 (BMK1) and BRD4 used by researchers in the study of signaling pathways and cancer therapy.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: Safety data sheets for this compound present conflicting hazard information. While some sources classify the compound as non-hazardous, others indicate potential for acute oral toxicity, skin irritation, and serious eye irritation. To ensure the highest safety standard, it is imperative to handle this compound as a potentially hazardous substance, following the more stringent safety precautions outlined below.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound powder and solutions.
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Chemotherapy-rated gloves (tested to ASTM D6978 standard).[3] | Prevents skin contact. Double-gloving is recommended. |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator or elastomeric half-mask with P100 filter. | Required when handling powder outside of a containment system (e.g., fume hood) to prevent inhalation of dust. |
| Skin & Body Protection | Impermeable, disposable gown with long sleeves and closed cuffs; closes in the back.[3] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and shoe covers. | Prevents contamination of personal footwear and laboratory space. |
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Conduct all handling of powdered this compound within a certified chemical fume hood or other ventilated containment enclosure to minimize inhalation risk.
-
Weighing: Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add solvent slowly to the solid. For dissolution in DMSO, warming the vial in a 37°C water bath may be necessary.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Wear appropriate PPE, contain the spill, and collect the material using a chemical spill kit. Transfer the waste into a sealed, labeled container for hazardous chemical disposal.
Disposal Plan:
-
Chemical Waste: Dispose of all unused this compound solid and solutions as hazardous chemical waste. Do not dispose of it with household or regular laboratory trash.
-
Contaminated Materials: All items that have come into direct contact with this compound, including pipette tips, microfuge tubes, gloves, gowns, and bench paper, must be disposed of as hazardous chemical waste.
-
Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.
Logistical Information
Proper storage is crucial for maintaining the stability and efficacy of this compound.
| Parameter | Guideline | Source(s) |
| CAS Number | 1234480-50-2 | [2][4] |
| Molecular Formula | C₂₆H₃₀N₆O₃ | [2][4] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO (up to 94 mg/mL); Insoluble in water and ethanol. | [1][4][5] |
| Storage (Powder) | Store desiccated at -20°C for long-term stability (up to 3 years). | [5][6] |
| Storage (Solution) | Store stock solutions in aliquots at -20°C or -80°C. Use within 1 month at -20°C to avoid loss of potency. Avoid repeated freeze-thaw cycles. | [4][5] |
Emergency First Aid Procedures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
